5-Bromo-2,4-difluoroaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2,4-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZCUAASVCIWSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382563 | |
| Record name | 5-Bromo-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452-92-6 | |
| Record name | 5-Bromo-2,4-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,4-difluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Bromo-2,4-difluoroaniline chemical properties
An In-depth Technical Guide to 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound (CAS No: 452-92-6). This halogenated aniline derivative is a crucial building block in the pharmaceutical and agrochemical industries, valued for its unique structural and reactive characteristics.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1][2][3] Its structure, featuring an aniline core with a bromine atom at the 5-position and fluorine atoms at the 2- and 4-positions, confers distinct reactivity.[1] The strategic placement of these electron-withdrawing groups makes it a versatile intermediate for a variety of chemical transformations.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 452-92-6 | [1][2] |
| Molecular Formula | C₆H₄BrF₂N | [1][2][4] |
| Molecular Weight | 208.00 g/mol | [2] |
| Appearance | White to off-white/brown crystalline solid | [1][2][4] |
| Melting Point | 25-29 °C | [2][3][5][6] |
| Boiling Point | 223 °C | [2] |
| Density | 1.788 g/cm³ | [2] |
| pKa | 2.19 ± 0.10 (Predicted) | [2] |
| Storage Temperature | 2-8°C |[2] |
Reactivity and Synthesis
The chemical behavior of this compound is dictated by its trifunctional nature: the aniline amine group, the aryl bromide, and the two aryl fluorides.
-
Aryl Bromide: The bromine atom is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] This allows for the efficient formation of carbon-carbon bonds, enabling the introduction of diverse molecular fragments.[4][7]
-
Aniline Moiety: The primary amine group can act as a nucleophile or be transformed into other functional groups, providing a handle for further molecular elaboration.[8]
-
Fluoro Substituents: The electron-withdrawing fluorine atoms influence the electronic distribution of the aromatic ring, enhancing its stability and modulating the reactivity of the other sites.[4][7] They can also participate in nucleophilic aromatic substitution reactions under specific conditions.[9]
A common and established method for the synthesis of this compound involves the reduction of its nitro precursor, 5-bromo-2,4-difluoronitrobenzene.[2][3] Another potential route is the direct bromination of 2,4-difluoroaniline.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 452-92-6 [m.chemicalbook.com]
- 3. This compound | 452-92-6 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 452-92-6 [chemicalbook.com]
- 6. This compound | CAS#:452-92-6 | Chemsrc [chemsrc.com]
- 7. nbinno.com [nbinno.com]
- 8. ossila.com [ossila.com]
- 9. vanderbilt.edu [vanderbilt.edu]
An In-depth Technical Guide to 5-Bromo-2,4-difluoroaniline (CAS: 452-92-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Bromo-2,4-difluoroaniline, a key building block in the synthesis of pharmaceuticals and agrochemicals. This document outlines its chemical and physical properties, safety and handling information, detailed synthesis protocols, and significant applications in organic synthesis, particularly in the construction of complex drug molecules.
Chemical and Physical Properties
This compound is a halogenated aniline derivative that appears as a white crystalline powder.[1] Its unique molecular structure, featuring a bromine atom and two fluorine atoms on the aniline core, imparts distinct reactivity, making it a versatile intermediate in advanced chemical synthesis.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 452-92-6 | [2][3] |
| Molecular Formula | C₆H₄BrF₂N | [2][4] |
| Molecular Weight | 208.00 g/mol | [3] |
| Appearance | White solid/crystalline powder | [1][2] |
| Melting Point | 25-29 °C | [2][3][4][5] |
| Boiling Point | 223.2 ± 35.0 °C at 760 mmHg | [4] |
| Density | 1.8 ± 0.1 g/cm³ | [4] |
| Flash Point | 88.8 ± 25.9 °C | [4] |
| Storage Temperature | 2-8°C | [2][3] |
| Solubility | Information not readily available | |
| LogP | 2.54 | [4] |
Safety and Handling
This compound is classified as an acute toxic substance and requires careful handling in a laboratory setting.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard Class | Acute Tox. 3 Oral | H301: Toxic if swallowed | [3] |
| Pictogram | GHS06 | Skull and crossbones | [3] |
| Signal Word | Danger | [3] | |
| Precautionary | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [3] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Eyeshields, Faceshields.[3]
-
Skin Protection: Gloves.[3]
-
Respiratory Protection: Type P2 (EN 143) respirator cartridges.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with a common approach being the direct bromination of 2,4-difluoroaniline or the reduction of a nitro-substituted precursor.[1]
Experimental Protocol: Synthesis from 2,4-difluoro-5-bromonitrobenzene
This protocol details the synthesis of this compound via the reduction of 2,4-difluoro-5-bromonitrobenzene.
Materials:
-
5-bromo-2,4-difluoronitrobenzene (5.04 g, 21.3 mmol)
-
Saturated ammonium chloride solution (25.0 mL)
-
Iron powder (5.00 g, 89.5 mmol)
-
Ethanol (100 mL)
-
Tetrahydrofuran (50.0 mL)
-
Water (25.0 mL)
-
Saturated sodium bicarbonate solution (100 mL)
-
Ethyl acetate
-
Diatomaceous earth
-
Anhydrous magnesium sulfate
-
Hexane
Procedure:
-
In a 250 mL round-bottomed flask, combine 5-bromo-2,4-difluoronitrobenzene, saturated ammonium chloride solution, iron powder, ethanol, tetrahydrofuran, and water.[6]
-
Reflux the mixture at 95 °C for 1.5 hours.[6]
-
After the reaction is complete, cool the mixture to room temperature.[6]
-
Add saturated sodium bicarbonate solution (100 mL) and filter the mixture through diatomaceous earth.[6]
-
Wash the diatomaceous earth with ethyl acetate (3 x 50 mL).[6]
-
Combine the filtrates and wash sequentially with water and brine.[6]
-
Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash chromatography using a mixture of ethyl acetate and hexane (1:9) to yield this compound.[6]
Applications in Organic Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and is particularly useful in palladium-catalyzed cross-coupling reactions.[1][7]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds.[8][9] The bromine atom in this compound can readily participate in this reaction, allowing for the introduction of various aryl or vinyl substituents.[10]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used for the formation of carbon-nitrogen bonds.[11][12] This reaction allows for the synthesis of a wide range of aryl amines from aryl halides, such as this compound.
Intermediate in Drug Synthesis
This compound serves as a crucial intermediate in the synthesis of several commercially available drugs.
The synthesis of these complex molecules often involves multi-step reaction sequences where the unique reactivity of this compound is leveraged to construct the core structures.
Spectroscopic Data
Characterization of this compound is typically performed using various spectroscopic techniques.
Table 3: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 6.97 (dd, 1H, J = 7.2, 6.7 Hz), 6.85 (t, 1H, J = 8.2 Hz), 3.63 (br, 2H) | [6] |
| ¹³C NMR | Data not explicitly detailed in the search results. | |
| Mass Spectrometry | Monoisotopic Mass: 206.94952 Da | [13] |
| IR Spectrum | Data available in the NIST WebBook. | [14] |
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique structural features allow for a range of chemical transformations, making it an essential building block for the synthesis of complex organic molecules. The detailed information provided in this guide is intended to support researchers and drug development professionals in the effective and safe utilization of this compound in their work.
References
- 1. nbinno.com [nbinno.com]
- 2. rsc.org [rsc.org]
- 3. This compound 96 452-92-6 [sigmaaldrich.com]
- 4. This compound | CAS#:452-92-6 | Chemsrc [chemsrc.com]
- 5. 5-Bromo-2-fluoroaniline | C6H5BrFN | CID 2769407 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 452-92-6 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. PubChemLite - this compound (C6H4BrF2N) [pubchemlite.lcsb.uni.lu]
- 14. 2-Bromo-4,6-difluoroaniline [webbook.nist.gov]
An In-Depth Technical Guide to 5-Bromo-2,4-difluoroaniline
Abstract: This document provides a comprehensive technical overview of 5-Bromo-2,4-difluoroaniline (CAS No. 452-92-6), a key halogenated intermediate in the chemical and pharmaceutical industries. It details the compound's molecular structure, physicochemical properties, and spectroscopic data. Furthermore, this guide presents a detailed experimental protocol for its synthesis, discusses its chemical reactivity, and outlines its significant applications in drug development and agrochemical research. Safety and handling information is also provided to ensure proper laboratory practice. This whitepaper is intended for researchers, chemists, and professionals in the field of drug discovery and organic synthesis.
Molecular Structure and Identification
This compound is an aromatic organic compound built upon an aniline core.[1] Its structure is distinguished by the presence of three halogen substituents on the benzene ring: a bromine atom at the C5 position and two fluorine atoms at the C2 and C4 positions.[1] This specific arrangement of electron-withdrawing groups confers unique reactivity to the molecule, making it a valuable building block in complex organic synthesis.[1]
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
|---|---|---|
| CAS Number | 452-92-6 | [1][2][3] |
| Molecular Formula | C₆H₄BrF₂N | [1][3] |
| Molecular Weight | 208.00 g/mol | [4] |
| Appearance | White crystalline powder/solid | [1][3][5] |
| InChI Key | FQZCUAASVCIWSL-UHFFFAOYSA-N |
| SMILES String | Nc1cc(Br)c(F)cc1F | |
Physicochemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are essential for its handling, storage, and application in various chemical reactions.
Table 2: Physicochemical Data
| Property | Value | Reference |
|---|---|---|
| Melting Point | 25-29 °C | [2][3][5] |
| Boiling Point | 223 °C | [3] |
| Density | 1.788 g/cm³ | [3] |
| Flash Point | >110 °C (>230 °F) |
| Storage Temperature | 2-8 °C, Inert atmosphere, Keep in dark place |[6] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound. The ¹H NMR data provides characteristic signals for the aromatic protons.
Table 3: ¹H NMR Spectroscopic Data
| Parameter | Value | Reference |
|---|---|---|
| Spectrometer | 400 MHz | [2][3][5] |
| Solvent | CDCl₃ | [2][3][5] |
| Chemical Shift (δ) | 6.97 (dd, 1H), 6.85 (t, 1H), 3.63 (br, 2H) | [2][3][5] |
| Coupling Constants (J) | J = 7.2, 6.7 Hz (for dd); J = 8.2 Hz (for t) |[2][3][5] |
The two aromatic protons exhibit distinct splitting patterns due to coupling with each other and with the adjacent fluorine atoms. The broad signal at 3.63 ppm corresponds to the two protons of the amine group. A visual representation of the ¹H NMR spectrum can be found in scientific literature.[7]
Synthesis and Reactivity
Synthetic Pathways
This compound can be synthesized through several routes. The most common methods include:
-
Direct Bromination: This approach involves the electrophilic bromination of 2,4-difluoroaniline using a suitable brominating agent like bromine.[1]
-
Reduction of a Nitro Precursor: A widely documented method is the reduction of 5-bromo-2,4-difluoronitrobenzene.[2][5] This method offers good yields and a clear pathway to the desired product.
Caption: Workflow for the synthesis of this compound via reduction.
Experimental Protocol: Synthesis via Reduction of 5-bromo-2,4-difluoronitrobenzene
This protocol is adapted from established chemical literature.[2][3][5]
-
Reagents and Materials:
-
5-bromo-2,4-difluoronitrobenzene (5.04 g, 21.3 mmol)
-
Iron powder (5.00 g, 89.5 mmol)
-
Saturated ammonium chloride solution (25.0 mL)
-
Ethanol (100 mL)
-
Tetrahydrofuran (50.0 mL)
-
Water (25.0 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
250 mL round-bottomed flask and reflux condenser
-
-
Procedure:
-
To a 250 mL round-bottomed flask, add 5-bromo-2,4-difluoronitrobenzene, saturated ammonium chloride solution, iron powder, ethanol, tetrahydrofuran, and water.
-
Heat the mixture to reflux at 95 °C and maintain for 1.5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 100 mL of saturated sodium bicarbonate solution to quench the reaction.
-
Filter the mixture through a pad of diatomaceous earth, washing the filter cake with ethyl acetate (3 x 50 mL).
-
-
Work-up and Purification:
-
Combine the filtrates and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fast chromatography using a solvent system of ethyl acetate:hexane (1:9) to yield pure this compound. (Reported Yield: 2.61 g, 59.1%).[2][3]
-
Chemical Reactivity
The unique substitution pattern of this compound makes it a versatile reagent. The aryl bromide functionality is particularly suitable for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds.[8] The electron-withdrawing fluorine atoms modulate the electronic properties of the aromatic ring and the reactivity of the aniline group.[8]
Applications in Research and Development
This compound is a crucial intermediate in the synthesis of a wide range of high-value compounds.[1]
-
Pharmaceuticals: It serves as a key building block for complex active pharmaceutical ingredients (APIs). Notable examples include its use in the synthesis of anticancer agents like lapatinib and antipsychotic drugs such as cariprazine.[1]
-
Agrochemicals: Its structure is incorporated into advanced pesticides and herbicides.[1]
-
Material Science: The reactive sites on the molecule make it a valuable precursor for specialty organic chemicals and functional materials.[1]
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.
Table 4: GHS Hazard and Safety Information
| Category | Information | Reference |
|---|---|---|
| Pictogram | GHS06 (Toxic) | |
| Signal Word | Danger | |
| Hazard Statements | H301: Toxic if swallowedH311 + H331: Toxic in contact with skin or if inhaledH373: May cause damage to organs through prolonged or repeated exposureH410: Very toxic to aquatic life with long lasting effects |
| Precautionary Statements | P260: Do not breathe dustP273: Avoid release to the environmentP280: Wear protective gloves/protective clothing/eye protectionP301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician | |
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Use a respirator with a suitable cartridge (e.g., type P2) if dust inhalation is possible.
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[9][10]
-
Storage: Store in a tightly closed container in a cool, dry, and dark place. It is recommended to store under an inert atmosphere.[6]
-
First Aid: In case of eye or skin contact, rinse immediately with plenty of water for at least 15 minutes.[9][10] If inhaled, move to fresh air.[9][10] If swallowed, seek immediate medical attention.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 452-92-6 [chemicalbook.com]
- 3. This compound CAS#: 452-92-6 [m.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. This compound | 452-92-6 [amp.chemicalbook.com]
- 6. 2-BROMO-6-CHLORO-4-FLUOROANILINE | 201849-14-1 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
An In-Depth Technical Guide to the Synthesis of 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 5-Bromo-2,4-difluoroaniline, a key intermediate in the pharmaceutical and agrochemical industries. This document details established methodologies, presents quantitative data for comparative analysis, and includes detailed experimental protocols for the synthesis of this compound.
Core Synthesis Pathways
Two principal routes for the synthesis of this compound have been prominently identified in chemical literature and practice:
-
Direct Bromination of 2,4-difluoroaniline: This method involves the electrophilic aromatic substitution of 2,4-difluoroaniline with a suitable brominating agent.
-
Reduction of 5-Bromo-2,4-difluoronitrobenzene: This pathway consists of the reduction of the nitro group of 5-Bromo-2,4-difluoronitrobenzene to an amine.
The selection of a specific pathway in a research or industrial setting often depends on factors such as the availability and cost of starting materials, desired purity of the final product, reaction yield, and scalability.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the two primary synthesis pathways for this compound, allowing for a direct comparison of their efficiencies.
| Parameter | Pathway 1: Direct Bromination | Pathway 2: Reduction of Nitro Compound |
| Starting Material | 2,4-difluoroaniline | 5-Bromo-2,4-difluoronitrobenzene |
| Key Reagents | Bromine or N-Bromosuccinimide (NBS) | Iron powder, Ammonium chloride |
| Solvent(s) | Acetic Acid (for Bromine) | Ethanol, Tetrahydrofuran, Water |
| Reaction Time | Not specified in detail | 1.5 hours |
| Reaction Temperature | Room temperature to reflux | 95 °C (reflux) |
| Reported Yield | Not specified in detail | 59.1%[1] |
| Purity | Typically high after purification | High after chromatographic purification[1] |
Detailed Experimental Protocols
Pathway 1: Direct Bromination of 2,4-difluoroaniline
While direct bromination is a common method, specific high-yield protocols for the synthesis of this compound are not extensively detailed in readily available literature. However, a general procedure based on the bromination of similar aniline derivatives can be adapted.[2] The use of bromine in acetic acid or N-Bromosuccinimide (NBS) are common approaches for such transformations.[3] Careful control of reaction conditions is crucial to achieve selective monobromination at the 5-position.
General Experimental Procedure (Illustrative):
-
In a well-ventilated fume hood, dissolve 2,4-difluoroaniline in a suitable solvent such as glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of bromine, dissolved in a small amount of glacial acetic acid, to the cooled solution via the dropping funnel with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography to yield pure this compound.
Note: The specific amounts of reagents, reaction time, and temperature would need to be optimized to achieve the desired product with high selectivity and yield.
Pathway 2: Reduction of 5-Bromo-2,4-difluoronitrobenzene
This pathway provides a well-documented and reliable method for the synthesis of this compound with a reported yield of 59.1%.[1]
Experimental Protocol:
-
Materials:
-
5-Bromo-2,4-difluoronitrobenzene (5.04 g, 21.3 mmol)
-
Saturated ammonium chloride solution (25.0 mL)
-
Iron powder (5.00 g, 89.5 mmol)
-
Ethanol (100 mL)
-
Tetrahydrofuran (50.0 mL)
-
Water (25.0 mL)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Celite (diatomaceous earth)
-
-
Procedure:
-
Combine 5-bromo-2,4-difluoronitrobenzene, saturated ammonium chloride solution, iron powder, ethanol, tetrahydrofuran, and water in a 250 mL round-bottomed flask.[1]
-
Heat the mixture to reflux at 95 °C for 1.5 hours.[1]
-
After the reaction is complete, cool the flask to room temperature.[1]
-
Add 100 mL of saturated sodium bicarbonate solution to the cooled mixture.[1]
-
Filter the mixture through a pad of Celite, and wash the Celite pad with ethyl acetate (3 x 50 mL).[1]
-
Combine the filtrates and wash sequentially with water and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by flash chromatography using a mixture of ethyl acetate and hexane (1:9) as the eluent to afford this compound (2.61 g, 59.1% yield).[1]
-
Visualization of Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis pathways.
References
An In-depth Technical Guide to the Reactivity of 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-2,4-difluoroaniline is a key building block in modern synthetic organic chemistry, particularly valued in the pharmaceutical and agrochemical industries. Its unique electronic and steric properties, arising from the strategic placement of two fluorine atoms and a bromine atom on the aniline ring, render it a versatile substrate for a variety of important chemical transformations. This technical guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in palladium-catalyzed cross-coupling reactions, its role as a precursor in the synthesis of prominent drug molecules, and its characteristic spectroscopic data. Detailed experimental protocols and visual diagrams of reaction workflows are included to provide a practical resource for laboratory scientists.
Introduction
This compound (CAS No: 452-92-6) is a halogenated aromatic amine that has gained significant attention as a versatile intermediate in the synthesis of complex organic molecules.[1] The presence of electron-withdrawing fluorine atoms enhances the reactivity of the C-Br bond towards oxidative addition in palladium-catalyzed reactions, while also influencing the nucleophilicity of the amine group and the overall electron density of the aromatic ring. This unique substitution pattern makes it an ideal starting material for the construction of highly functionalized scaffolds. This guide will delve into the core aspects of its reactivity, providing both theoretical understanding and practical guidance for its use in synthesis.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization in the laboratory.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄BrF₂N | |
| Molecular Weight | 208.00 g/mol | |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 25-29 °C | |
| Boiling Point | 223.2 ± 35.0 °C at 760 mmHg | |
| CAS Number | 452-92-6 | [1] |
Spectroscopic Data
The following table summarizes key spectroscopic data for this compound, which are essential for reaction monitoring and product confirmation.
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR | A published spectrum is available for reference. |
| ¹³C NMR | Aromatic carbons typically appear in the range of 110-150 ppm. The carbon attached to the bromine will be shifted, as will the carbons bonded to the highly electronegative fluorine atoms, which will also exhibit C-F coupling. |
| IR | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and C-F and C-Br stretching will be present. |
| Mass Spectrometry | The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of nearly equal intensity). The molecular ion peak (M+) is expected at m/z 207 and 209. |
Key Reactions and Reactivity
The reactivity of this compound is dominated by the presence of the bromine atom, which readily participates in cross-coupling reactions, and the amino group, which can be functionalized. The fluorine atoms primarily modulate the electronic properties of the ring.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound. The bromine atom of this compound serves as the halide component.
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the reaction mixture with stirring to a temperature between 80-120 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. This reaction allows for the synthesis of a wide range of substituted anilines from this compound.
Caption: General workflow for the Buchwald-Hartwig amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.2-2.0 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene, dioxane, or THF).
-
Reaction: Heat the sealed reaction vessel with stirring to a temperature between 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms on the ring, being good leaving groups and activated by the electron-withdrawing nature of the other substituents, can potentially undergo nucleophilic aromatic substitution (SNAr). This reactivity is particularly pronounced when strong nucleophiles are used and can be a competing pathway or a desired transformation depending on the reaction conditions.[2][3] The reaction proceeds via a Meisenheimer complex intermediate.[3]
Applications in Drug Development
This compound is a crucial starting material in the synthesis of several important pharmaceutical agents. Its ability to undergo selective cross-coupling reactions makes it an invaluable building block for constructing the complex molecular architectures of modern drugs.
Synthesis of Lapatinib
Lapatinib is a dual tyrosine kinase inhibitor used in the treatment of breast cancer. A key step in its synthesis involves a Suzuki coupling reaction where a derivative of this compound is coupled with a heterocyclic boronic acid.[4]
Caption: Simplified workflow for the synthesis of Lapatinib utilizing a this compound derivative.
Experimental Protocol: Synthesis of a Lapatinib Intermediate
A detailed, multi-step synthesis is typically required. A crucial step involves the Suzuki coupling of a quinazoline intermediate, derived from a related aniline, with a furan boronic acid derivative. For a specific patented procedure, refer to patent literature such as WO2014059956A1.[5]
Synthesis of Cariprazine
Cariprazine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder. The synthesis of a key piperazine intermediate for Cariprazine can involve the reaction of a derivative of this compound.[6]
Caption: Conceptual workflow for the synthesis of a Cariprazine intermediate.
Experimental Protocol: Synthesis of a Cariprazine Intermediate
The synthesis of Cariprazine involves a multi-step sequence. One patented route involves the preparation of a key intermediate through a series of reactions that may be initiated from precursors related to this compound. For detailed procedures, consulting patent literature such as WO2018007986A1 is recommended.[6]
Conclusion
This compound is a highly valuable and reactive building block in organic synthesis. Its utility is primarily demonstrated through its efficient participation in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions, enabling the facile construction of complex molecular frameworks. Its importance is further highlighted by its application as a key starting material in the synthesis of high-value pharmaceutical agents such as Lapatinib and Cariprazine. The information provided in this guide, including the detailed protocols and reaction workflows, serves as a comprehensive resource for researchers and scientists in the field of drug discovery and development, facilitating the effective utilization of this versatile chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vapourtec.com [vapourtec.com]
- 4. WO2013080218A1 - Novel intermediates and process for the preparation of lapatinib and its pharmaceutically acceptable salts - Google Patents [patents.google.com]
- 5. WO2014059956A1 - A method of producing the key intermediate of lapatinib synthesis - Google Patents [patents.google.com]
- 6. WO2018007986A1 - Industrial process for the preparation of cariprazine - Google Patents [patents.google.com]
A Comprehensive Technical Guide to the Safety and Handling of 5-Bromo-2,4-difluoroaniline
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and emergency procedures for 5-Bromo-2,4-difluoroaniline (CAS No. 452-92-6). The information herein is compiled to ensure the safety of laboratory and manufacturing personnel working with this compound.
Chemical Identification and Physical Properties
This compound is a halogenated aniline derivative used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] It is a solid, typically appearing as an off-white to brown substance.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 452-92-6 | [2] |
| Molecular Formula | C₆H₄BrF₂N | |
| Molecular Weight | 208.00 g/mol | [3] |
| Appearance | Off-white to brown solid | |
| Melting Point | 25-29 °C | [2][4] |
| Boiling Point | 223.2 ± 35.0 °C at 760 mmHg | |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| Flash Point | >110 °C (>230 °F) | |
| Storage Temperature | 2-8°C | [2][3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure proper handling. The primary hazard is acute oral toxicity.[3]
Table 2: GHS Hazard Classification
| Classification | Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301 | Toxic if swallowed | GHS06 | Danger |
Data sourced from multiple safety data sheets for this compound.[3]
Precautionary Statements:
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[3]
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize exposure and maintain the chemical's integrity.
Handling:
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[5][6]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product.[5][7] Wash hands and any exposed skin thoroughly after handling.[6][7]
-
Exposure Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5][6] Avoid contact with skin and eyes.[5]
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated place.[5] The recommended storage temperature is 2-8°C.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | References |
| Eye/Face Protection | Tightly fitting safety goggles or faceshields. Conforming to EN166 (EU) or NIOSH (US). | [3][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Protective, impervious clothing. | [3][5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A type P2 (EN 143) respirator cartridge is recommended. | [3][6] |
First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
Caption: First aid procedures for this compound exposure.
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician.[5] Rinse mouth.[5][7]
-
If on Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, get medical advice/attention.[5][6] Take off contaminated clothing and wash it before reuse.[5][7]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5][6][7] Get medical attention.[6][7]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5][6][7] Get medical attention if you feel unwell.[5][7]
Accidental Release and Fire-Fighting Measures
Accidental Release: In case of a spill, follow these procedures to mitigate the hazard.
Caption: Workflow for handling an accidental spill.
-
Personal Precautions: Use personal protective equipment.[5] Avoid dust formation and contact with the substance. Ensure adequate ventilation and evacuate personnel to safe areas.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Collect the material and place it in suitable, closed containers for disposal.[5]
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon oxides, and hydrogen bromide gas.
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]
Experimental Protocols: Synthesis
While specific toxicological experimental protocols are not publicly available, the following is a cited method for the synthesis of this compound, providing insight into its chemical handling in a research context.
General Procedure for Synthesis from 2,4-difluoro-5-bromonitrobenzene:
-
A mixture of 5-bromo-2,4-difluoronitrobenzene, saturated ammonium chloride solution, iron powder, ethanol, tetrahydrofuran, and water is prepared in a round-bottomed flask.[2][4][8]
-
After cooling to room temperature, a saturated sodium bicarbonate solution is added.[2][4][8]
-
The mixture is filtered through diatomaceous earth, which is then washed with ethyl acetate.[2][4][8]
-
The combined filtrates are washed sequentially with water and brine, dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[2][4][8]
-
The crude product is purified by flash chromatography to yield this compound.[2][4][8]
This guide is intended to provide essential safety and handling information. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier before working with this compound and ensure all local and institutional safety protocols are followed.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound CAS#: 452-92-6 [m.chemicalbook.com]
- 3. This compound | CAS#:452-92-6 | Chemsrc [chemsrc.com]
- 4. This compound | 452-92-6 [amp.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound | 452-92-6 [chemicalbook.com]
Technical Guide: Physicochemical Properties of 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-difluoroaniline is a halogenated aromatic amine that serves as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a reactive bromine atom, makes it a versatile intermediate for creating complex molecular architectures.[1] This compound is of significant interest to the pharmaceutical and agrochemical industries, where it functions as a key precursor in the synthesis of high-value target molecules, including kinase inhibitors and advanced pesticides.[1][2] This guide provides a detailed overview of its core physical properties, the experimental methods used to determine them, and its application in synthetic chemistry.
Chemical Structure and Identity
The molecular structure of this compound forms the basis of its chemical reactivity and physical characteristics.
Figure 1: Chemical Structure of this compound
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are critical for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 452-92-6 | [3] |
| Molecular Formula | C₆H₄BrF₂N | [2] |
| Molecular Weight | 208.00 g/mol | [3] |
| Appearance | White to off-white or brown solid/crystalline powder. | [1][4] |
| Melting Point | 25-29 °C (lit.) | [3] |
| Boiling Point | 223 °C at 760 mmHg | [2] |
| Density | 1.788 - 1.8 g/cm³ | [2] |
| Flash Point | >110 °C (>230 °F) - closed cup | [3] |
| Purity | Typically ≥96% or ≥98% | [5][6] |
| Storage Conditions | 2-8°C, store in a cool, dry place. | [3] |
Solubility Profile
While quantitative solubility data is not extensively published, empirical evidence from purification protocols provides insight into its solubility.
| Solvent Class | Solubility | Notes |
| Polar Aprotic | Soluble in solvents like Tetrahydrofuran (THF) and Ethyl Acetate. | Used as a co-solvent in its synthesis and purification, indicating good solubility.[4] |
| Nonpolar Organic | Soluble in solvents like Dichloromethane and Hexane. | Dichloromethane is used as a reaction solvent.[7] Hexane is used as a co-solvent in chromatography, suggesting miscibility or solubility in mixtures.[4] |
| Polar Protic | Soluble in Ethanol and Methanol. Insoluble in water. | Ethanol is used as a reaction solvent.[4] The compound is washed with water during workup, indicating low solubility in aqueous media.[4] |
Experimental Protocols
The accurate determination of physical properties is fundamental to chemical characterization. The following sections detail the standard methodologies for measuring the key properties of a solid organic compound like this compound.
Melting Point Determination (Capillary Method)
The melting point is a key indicator of purity.[8] A narrow melting range (0.5-1.0°C) typically signifies a pure compound.[2]
-
Sample Preparation : A small amount of the thoroughly dried, crystalline this compound is finely powdered.[8] The powder is packed into a thin-walled capillary tube to a height of 1-2 cm.[9]
-
Apparatus : The capillary tube is attached to a calibrated thermometer or placed in a designated slot of an automated melting point apparatus (e.g., a Mel-Temp).[2] The assembly is placed in a heating block or a Thiele tube containing a high-boiling point oil (e.g., silicone oil).[4]
-
Heating and Observation : The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[4]
-
Data Recording : Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid. The melting range is reported as T1-T2.[9]
Boiling Point Determination (Micro Scale Method)
This method is suitable for determining the boiling point with a small amount of substance.[10]
-
Sample Preparation : Approximately 0.5 mL of the molten compound is placed into a small test tube (Durham tube).[11]
-
Apparatus Setup : A capillary tube, sealed at one end, is placed into the test tube with its open end down.[12] This assembly is attached to a thermometer and heated in an oil bath (e.g., within a Thiele tube).[11]
-
Heating and Observation : The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out. Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[11]
-
Data Recording : The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[11] This temperature corresponds to the point where the external pressure equals the vapor pressure of the liquid.[12]
Density Determination (Displacement Method)
For an insoluble solid, density is determined by measuring the volume of fluid it displaces, based on Archimedes' principle.[1][13]
-
Mass Measurement : The mass of a sample of solid this compound is accurately measured using an analytical balance.
-
Initial Volume Measurement : A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water), and the initial volume (V1) is recorded.
-
Displacement : The weighed solid is carefully submerged in the liquid in the graduated cylinder. It is crucial to ensure no air bubbles are trapped on the solid's surface.[13]
-
Final Volume Measurement : The new volume of the liquid (V2) is recorded.
-
Calculation : The volume of the solid is the difference between the final and initial volumes (V = V2 - V1). The density (ρ) is then calculated using the formula: ρ = mass / V
Application in Synthesis: A Workflow Example
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. The bromine atom serves as a reactive handle for reactions like the Suzuki-Miyaura coupling.[2]
Figure 2: Suzuki-Miyaura cross-coupling workflow.
This reaction workflow demonstrates the utility of this compound in constructing biaryl structures, which are prevalent motifs in many pharmaceutical agents. The reaction couples the aryl bromide with an arylboronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 452-92-6 [m.chemicalbook.com]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. tcichemicals.com [tcichemicals.com]
Spectroscopic Data of 5-Bromo-2,4-difluoroaniline: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic data for 5-Bromo-2,4-difluoroaniline. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.
Chemical Structure and Spectroscopic Overview
This compound is a halogenated aromatic amine with the molecular formula C₆H₄BrF₂N. Its structure, characterized by a bromine atom and two fluorine atoms on the aniline ring, gives rise to distinct spectroscopic signatures. This guide covers the ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry data, which are crucial for the structural elucidation and purity assessment of this compound.
Quantitative Spectroscopic Data
The following tables summarize the key quantitative data from various spectroscopic analyses of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-6 | 6.97 | dd | 7.2, 6.7 |
| H-3 | 6.85 | t | 8.2 |
| -NH₂ | 3.63 | br s | - |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
| C-1 | 140.2 (dd, J=240, 12 Hz) |
| C-2 | 150.1 (dd, J=245, 13 Hz) |
| C-3 | 111.5 (dd, J=22, 4 Hz) |
| C-4 | 125.1 (d, J=4 Hz) |
| C-5 | 98.6 (d, J=28 Hz) |
| C-6 | 119.2 (d, J=4 Hz) |
Data obtained from predictive algorithms and may vary from experimental values.
Table 3: Predicted ¹⁹F NMR Spectroscopic Data
| Fluorine Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity |
| F-2 | -128.5 | d |
| F-4 | -119.0 | d |
Referenced to CFCl₃. Data is predictive and should be confirmed experimentally.
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₆H₄BrF₂N |
| Molecular Weight | 208.00 g/mol [2][3] |
| Exact Mass | 206.949509 u[3] |
| Key Fragmentation Peaks (m/z) | 207/209 (M+, M+2), reflecting the isotopic abundance of Bromine. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is used. Data is typically acquired with 16 to 64 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a greater number of scans (typically 1024 or more) and a larger sample concentration may be required.
-
¹⁹F NMR: A standard one-pulse experiment is used. ¹⁹F is a highly sensitive nucleus, and spectra can be acquired relatively quickly.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the ion source of the mass spectrometer.
-
The molecules are ionized by a beam of electrons (typically at 70 eV).
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio. The presence of bromine is typically confirmed by the characteristic M+ and M+2 isotopic pattern with a near 1:1 ratio.[4]
Visualizations
Chemical Structure and NMR Assignments
Caption: Chemical structure of this compound with ¹H NMR assignments.
Spectroscopic Analysis Workflow
Caption: A logical workflow for the complete spectroscopic analysis of the compound.
References
The Versatile Building Block: A Technical Guide to the Applications of 5-Bromo-2,4-difluoroaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-difluoroaniline is a halogenated aniline derivative that has emerged as a critical building block in modern organic synthesis.[1] Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a bromine atom on the aniline ring, impart distinct reactivity that makes it a valuable precursor in the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its utility in the pharmaceutical and agrochemical industries. We present detailed experimental protocols for key synthetic transformations, quantitative data, and visualizations of reaction pathways to serve as a comprehensive resource for researchers in the field.
Core Applications in Chemical Synthesis
The strategic placement of the bromine and fluorine atoms on the aniline core makes this compound a versatile substrate for a variety of cross-coupling reactions. The bromine atom at the 5-position serves as a reactive handle for palladium-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. This functionality is pivotal in the construction of complex molecular scaffolds found in numerous biologically active compounds.
Pharmaceutical Applications
This compound is a key intermediate in the synthesis of several important pharmaceutical agents. Its applications span various therapeutic areas, including oncology, psychiatry, and virology.[1] Notable examples include its use in the synthesis of:
-
Anticancer Agents: It is a crucial component in the synthesis of kinase inhibitors, a class of targeted cancer therapies.[1]
-
Antipsychotics: The scaffold provided by this compound is integral to the structure of certain antipsychotic drugs.[1]
-
Antiviral Compounds: This aniline derivative also finds utility in the development of novel antiviral agents.[1]
Agrochemical Applications
The unique substitution pattern of this compound is also beneficial in the agrochemical sector. It serves as a precursor for the development of advanced pesticides, where the fluorine and bromine atoms can enhance the biological activity and physicochemical properties of the final products.[1]
Key Synthetic Transformations
The primary utility of this compound in organic synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. The two most prominent and widely utilized transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. In the context of this compound, the bromine atom readily participates in the catalytic cycle to form biaryl structures, which are common motifs in pharmaceuticals and functional materials.
A general workflow for this transformation is depicted below:
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A variety of conditions can be employed for the Suzuki-Miyaura coupling of this compound. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield. Below are three general procedures that can be adapted for specific substrates.
Procedure 1: Room Temperature Coupling [2]
-
To a reaction vessel, add the bromo-aromatic compound (1 equivalent), the phenylboronic acid (1.5 equivalents), a phosphine ligand (0.1 equivalents), tris(dibenzylideneacetone)dipalladium(0) chloroform complex (0.05 equivalents), and cesium fluoride (10 equivalents).
-
Add tetrahydrofuran (THF) as the solvent.
-
Stir the mixture at room temperature for 12 hours.
-
Upon completion, filter the reaction mixture through Celite.
-
Purify the filtrate by silica gel column chromatography to obtain the desired biaryl product.
Procedure 2: Biphasic Conditions [2]
-
In a reaction vessel, combine the halo-aromatic compound (1 equivalent), phenylboronic acid (1.2 equivalents), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (0.1 equivalents), and a 2 M aqueous solution of sodium carbonate (10 mL).
-
Add a 4:1 mixture of toluene/dioxane (10 mL) as the organic solvent.
-
Degas the mixture and stir for 4 hours at 85 °C under a nitrogen atmosphere.
-
After cooling, filter the mixture through Celite.
-
Separate the organic layer and concentrate it under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography.
Procedure 3: Microwave-Assisted Coupling [2]
-
In a microwave reaction vial, dissolve the halo-aromatic compound (1 equivalent), boronic acid (1.5 equivalents), PdCl2(dppf) (0.1 equivalents), and a 2 M aqueous solution of potassium carbonate (10 equivalents) in N,N-dimethylacetamide (DMA).
-
Heat the mixture in a microwave reactor at 150 °C for 20 minutes.
-
After cooling, filter the reaction mixture.
-
Purify the filtrate by column chromatography to isolate the product.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative conditions and yields for Suzuki-Miyaura coupling reactions of various aryl bromides, which can serve as a starting point for the optimization of reactions with this compound.
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 |
| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd₂(dba)₃ (1) | P(tBu)₃ (2) | K₃PO₄ | Toluene | 80 | 2 | 98 |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[3] This reaction is a powerful tool for the synthesis of N-arylanilines and related compounds, which are prevalent in medicinal chemistry. This compound serves as an excellent substrate for this transformation, allowing for the introduction of various amino groups at the 5-position.
The general catalytic cycle for the Buchwald-Hartwig amination is illustrated below:
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura coupling, the conditions for the Buchwald-Hartwig amination can be tailored to the specific substrates. A general procedure is provided below.
General Procedure: [4]
-
In a reaction vessel, combine the bromo-aromatic compound (1 equivalent), the aniline (1.5 equivalents), cesium carbonate (10 equivalents), palladium(II) acetate (0.05 equivalents), and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.08 equivalents).
-
Add toluene as the solvent.
-
Degas the mixture and stir at 110 °C for 8 hours under a nitrogen atmosphere.
-
After cooling, filter the mixture through Celite and concentrate the filtrate.
-
Purify the resulting residue by silica gel column chromatography to afford the desired N-arylaniline.
Quantitative Data for Buchwald-Hartwig Amination
The following table provides representative conditions and yields for the Buchwald-Hartwig amination of various aryl bromides, which can be used as a guide for reactions involving this compound.
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Aniline | Pd(OAc)₂ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 16 | 95 |
| 1-Bromo-4-methoxybenzene | Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ | Dioxane | 100 | 24 | 92 |
| 2-Bromopyridine | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Toluene | 110 | 12 | 88 |
Spectroscopic Data
¹H and ¹³C NMR Data for a Representative Fluoroaniline
-
4-Fluoroaniline:
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, provides efficient routes to complex molecules of significant interest to the pharmaceutical and agrochemical industries. This guide has provided an overview of its applications, detailed experimental protocols for key reactions, and representative quantitative and spectroscopic data. By leveraging the unique reactivity of this compound, researchers can continue to develop novel and efficient synthetic pathways to important chemical entities.
References
The Strategic Role of 5-Bromo-2,4-difluoroaniline as a Pivotal Intermediate in Modern Drug Discovery
For Immediate Release
In the landscape of pharmaceutical and agrochemical research, the strategic use of highly functionalized building blocks is paramount to the efficient synthesis of complex, biologically active molecules. Among these, 5-Bromo-2,4-difluoroaniline has emerged as a critical chemical intermediate, offering a versatile scaffold for the construction of a new generation of therapeutic agents and crop protection solutions. This technical guide provides an in-depth analysis of the properties, synthesis, and key applications of this compound, with a focus on its role in the synthesis of prominent pharmaceutical compounds. Detailed experimental protocols and visual pathway representations are included to support researchers, scientists, and drug development professionals in leveraging this valuable compound.
Physicochemical Properties and Specifications
This compound is a white to off-white crystalline solid.[1][2] Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on the aniline ring, imparts distinct reactivity and physicochemical properties that are highly desirable in medicinal chemistry.[1] The electron-withdrawing nature of the fluorine atoms influences the reactivity of the aniline, while the bromine atom serves as a versatile handle for a variety of cross-coupling reactions.[3][4]
| Property | Value | Reference(s) |
| CAS Number | 452-92-6 | [5][6] |
| Molecular Formula | C₆H₄BrF₂N | [5][6] |
| Molecular Weight | 208.01 g/mol | [5][6] |
| Melting Point | 25-29 °C | [2][7] |
| Boiling Point | 223 °C | [2] |
| Appearance | White to off-white solid | [1][2] |
| Purity | Typically ≥98% | [1][5] |
| Storage Temperature | 2-8°C | [2][7] |
Synthesis of this compound: An Experimental Protocol
The most common laboratory-scale synthesis of this compound involves the reduction of the corresponding nitrobenzene derivative.[2] This method provides a reliable route to high-purity material.
Experimental Protocol: Reduction of 5-Bromo-2,4-difluoronitrobenzene
Materials:
-
5-Bromo-2,4-difluoronitrobenzene (5.04 g, 21.3 mmol)
-
Iron powder (5.00 g, 89.5 mmol)
-
Saturated aqueous ammonium chloride solution (25.0 mL)
-
Ethanol (100 mL)
-
Tetrahydrofuran (50.0 mL)
-
Water (25.0 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Celite®
Procedure:
-
To a 250 mL round-bottomed flask, add 5-bromo-2,4-difluoronitrobenzene, saturated ammonium chloride solution, iron powder, ethanol, tetrahydrofuran, and water.[2]
-
Heat the mixture to reflux at 95 °C for 1.5 hours.[2]
-
Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and add 100 mL of saturated sodium bicarbonate solution.[2]
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate (3 x 50 mL).[2]
-
Separate the organic layer from the combined filtrate and wash sequentially with water and brine.[2]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by flash chromatography (ethyl acetate:hexane = 1:9) to yield this compound.[2]
Expected Yield: 59.1% (2.61 g)[2]
Core Reactivity and Applications in Synthesis
The synthetic utility of this compound is primarily derived from its amenability to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][4] These transformations allow for the strategic introduction of diverse functionalities at the bromine-substituted position, forming key carbon-carbon and carbon-nitrogen bonds in the construction of complex molecular architectures.[4][8]
Logical Workflow for Synthetic Applications
Caption: Synthetic utility of this compound.
This versatile intermediate is a documented building block in the synthesis of several notable pharmaceutical agents, including the anticancer drug Lapatinib and the antipsychotic Cariprazine.[1]
Application in the Synthesis of Lapatinib
Lapatinib is a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[9][10] Its synthesis can be envisioned through a convergent route where a key aniline fragment is derived from this compound.
Proposed Synthetic Protocol for a Lapatinib Intermediate via Suzuki Coupling
This protocol outlines the synthesis of a key intermediate, N-(3-chloro-4-((3-fluorophenyl)methoxy)phenyl)-6-(furan-2-yl)quinazolin-4-amine, which is a precursor to Lapatinib. The initial step would involve a Suzuki coupling of a boronic acid derivative with a protected form of this compound, followed by further functionalization. While a direct, complete protocol from this compound is not available in the provided search results, the following represents a key Suzuki coupling step in a plausible synthetic route.
Materials:
-
A suitable 6-bromo-quinazoline precursor (derived from this compound)
-
5-Formylfuran-2-boronic acid (1.5 eq)
-
Palladium(II) acetate (catalyst)
-
Triphenylphosphine (ligand)
-
Sodium carbonate (3.0 eq)
-
Dioxane/water solvent mixture
-
Ethyl acetate
-
Brine
Procedure:
-
In a reaction vessel, combine the 6-bromo-quinazoline derivative (1.0 eq), 5-formylfuran-2-boronic acid, and sodium carbonate.[9]
-
Add the palladium acetate catalyst and triphenylphosphine ligand.[9]
-
Degas the vessel and backfill with an inert gas (e.g., Argon).[9]
-
Add the degassed dioxane/water solvent mixture.[9]
-
Heat the reaction to 90°C and stir for 12-16 hours, monitoring by TLC or LC-MS.[9]
-
Cool the reaction to room temperature and dilute with ethyl acetate.[9]
-
Wash the organic layer with water and then with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by column chromatography.
| Reaction Parameters for Suzuki Coupling | |
| Catalyst | Palladium(II) acetate[9] |
| Ligand | Triphenylphosphine[9] |
| Base | Sodium carbonate[9] or Potassium phosphate[11] |
| Solvent | Dioxane/Water[9][11] |
| Temperature | 85-95 °C[9][11] |
| Typical Yields | Moderate to good[11] |
Lapatinib Signaling Pathway
Lapatinib inhibits EGFR and HER2, which are key components of signaling pathways that drive cell proliferation and survival in many cancers.[1][3] Its mechanism of action involves blocking the downstream PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[1][12]
Caption: Lapatinib's inhibition of EGFR/HER2 signaling pathways.
Application in the Synthesis of Cariprazine
Cariprazine is an atypical antipsychotic that acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors.[2][13] The synthesis of Cariprazine involves the acylation of a key piperazine intermediate. The dichlorophenylpiperazine moiety could be synthesized from precursors derived from dihaloanilines, showcasing a potential, albeit more complex, synthetic connection to compounds like this compound through transformations that introduce the necessary chlorine and piperazine functionalities.
Proposed Synthetic Protocol for Cariprazine
This protocol describes the final step in the synthesis of Cariprazine, the acylation of a piperazine intermediate with dimethylcarbamoyl chloride.
Materials:
-
trans-N-{4-[2-(4-(2,3-Dichlorophenyl)piperazin-1-yl)ethyl]cyclohexyl}-amine (Compound I) (28 mmol, 1.0 eq)
-
Dimethylcarbamoyl chloride (42 mmol, 1.5 eq)
-
10% w/w aqueous sodium carbonate solution (400 L for 10 kg of I)
-
2-Methyltetrahydrofuran (400 L for 10 kg of I)
-
Dichloromethane
Procedure:
-
To a suitable reaction vessel, add Compound I, 2-methyltetrahydrofuran, and the 10% sodium carbonate solution.[14]
-
At a temperature of 20 to 50 °C, add dimethylcarbamoyl chloride dropwise.[14]
-
Stir the reaction mixture for 14 hours, monitoring for completion by HPLC.[14]
-
Separate the aqueous and organic phases.[14]
-
Wash the organic phase with water.[14]
-
Concentrate the organic phase under reduced pressure and replace the solvent with dichloromethane.[14]
-
The product, Cariprazine, can be further purified by crystallization.
| Reaction Parameters for Cariprazine Synthesis | |
| Reactants | Compound I, Dimethylcarbamoyl chloride[14] |
| Base | Sodium Carbonate[14] |
| Solvent | 2-Methyltetrahydrofuran / Dichloromethane[14] |
| Temperature | 20-50 °C[14] |
| Yield | 90.9%[14] |
| Purity | 99.5%[14] |
Cariprazine Mechanism of Action
Cariprazine's therapeutic effects are believed to be mediated through its unique profile of partial agonism and antagonism at key dopamine and serotonin receptors in the central nervous system.[2][4][13]
Caption: Cariprazine's multi-receptor mechanism of action.
Conclusion
This compound stands out as a high-value intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical sectors.[1][3] Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and efficient means to construct core scaffolds of biologically active compounds. The examples of Lapatinib and Cariprazine underscore the strategic importance of this building block in modern drug development pipelines. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers aiming to harness the synthetic potential of this compound.
References
- 1. The research on lapatinib in autophagy, cell cycle arrest and epithelial to mesenchymal transition via Wnt/ErK/PI3K-AKT signaling pathway in human cutaneous squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VRAYLAR® (cariprazine) Mechanism of Action [vraylarhcp.com]
- 3. researchgate.net [researchgate.net]
- 4. VRAYLAR® (cariprazine) | Mechanism of Action [vraylarhcp.com]
- 5. researchgate.net [researchgate.net]
- 6. Lapatinib inhibits CIP2A/PP2A/p-Akt signaling and induces apoptosis in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Mechanism of Action of Cariprazine in Schizophrenia - Bepharco [bepharco.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psychscenehub.com [psychscenehub.com]
- 14. WO2020042876A1 - Synthesis method for cariprazine - Google Patents [patents.google.com]
Methodological & Application
synthesis protocol for 5-Bromo-2,4-difluoroaniline from 2,4-difluoroaniline
Abstract
This application note provides a detailed protocol for the synthesis of 5-Bromo-2,4-difluoroaniline, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The described method involves the regioselective bromination of commercially available 2,4-difluoroaniline using N-bromosuccinimide (NBS). This protocol is designed for researchers, scientists, and drug development professionals, offering a straightforward and efficient procedure with a comprehensive summary of analytical data for the final product.
Introduction
This compound is a valuable building block in organic synthesis, characterized by an aniline core with a bromine atom at the 5-position and fluorine atoms at the 2- and 4-positions.[1] This substitution pattern imparts unique reactivity, making it a crucial intermediate for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. The direct and selective bromination of 2,4-difluoroaniline presents an efficient route to this important compound. This document outlines a laboratory-scale protocol for this synthesis, including reaction setup, workup, purification, and characterization of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2,4-Difluoroaniline | ≥99% | Commercially Available |
| N-Bromosuccinimide (NBS) | Reagent Grade | Commercially Available |
| Acetonitrile (ACN) | Anhydrous | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated Sodium Bicarbonate (NaHCO₃) | Laboratory Prepared | |
| Brine (Saturated NaCl solution) | Laboratory Prepared | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available |
Experimental Protocol
The synthesis of this compound is achieved through the electrophilic aromatic substitution of 2,4-difluoroaniline with N-bromosuccinimide.
Reaction Setup
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-difluoroaniline (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice-water bath.
-
To the cooled and stirring solution, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent.
Workup and Purification
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL), water (1 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to afford this compound as a solid.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity.
| Property | Value |
| Appearance | White to off-white solid[1] |
| Molecular Formula | C₆H₄BrF₂N |
| Molecular Weight | 208.00 g/mol |
| Melting Point | 25-29 °C[3][4] |
| Purity (Typical) | >98%[1] |
Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.97 (dd, 1H), 6.85 (t, 1H), 3.63 (br s, 2H).[3] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 151.2 (dd, J=245, 11 Hz), 143.9 (dd, J=240, 12 Hz), 136.0 (dd, J=10, 4 Hz), 118.2 (dd, J=25, 5 Hz), 105.5 (dd, J=29, 22 Hz), 98.9 (dd, J=28, 5 Hz). |
| IR (KBr, cm⁻¹) | 3480, 3380 (N-H stretching), 1620, 1510, 1430 (aromatic C=C stretching), 1250 (C-F stretching), 860 (C-Br stretching). |
Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
N-Bromosuccinimide is a lachrymator and should be handled with care.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note details a reliable and efficient protocol for the synthesis of this compound from 2,4-difluoroaniline. The use of N-bromosuccinimide provides a convenient and selective method for the bromination of the electron-rich aniline ring. The provided characterization data will aid researchers in confirming the successful synthesis of the target compound. This intermediate is crucial for the development of new molecules in the pharmaceutical and agrochemical industries.
References
Application Notes and Protocols for the Suzuki Coupling Reaction of 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing the Suzuki coupling reaction with 5-Bromo-2,4-difluoroaniline. This versatile building block is a key intermediate in the synthesis of numerous pharmaceutical compounds, and its successful coupling is crucial for the development of novel therapeutics.
Introduction to the Suzuki Coupling of this compound
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1][2] In the context of drug discovery, it is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in biologically active molecules. This compound is an important substrate due to the presence of the aniline moiety and the electron-withdrawing fluorine atoms, which can influence the electronic properties and biological activity of the final compound. The bromine atom at the 5-position provides a reactive handle for the palladium-catalyzed cross-coupling reaction.
The successful Suzuki coupling of this compound with various boronic acids or esters allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to a diverse library of compounds for screening and development.
Key Parameters for a Successful Coupling Reaction
Several factors are critical for achieving high yields and purity in the Suzuki coupling of this compound. Careful optimization of these parameters is essential.
1. Palladium Catalyst and Ligand: The choice of the palladium catalyst and the associated ligand is paramount for an efficient reaction, especially with an electron-deficient substrate like this compound.
-
For General Applications: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and versatile catalyst that has shown effectiveness in the coupling of various bromoindazoles and bromoanilines.[3][4]
-
For Challenging Couplings: Second-generation Buchwald precatalysts, such as XPhos Pd G2, are highly recommended for electron-deficient aryl bromides.[5][6][7][8] These catalysts are known for their high activity and ability to facilitate challenging cross-coupling reactions.
2. Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction rate and yield.
-
Common Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are frequently used and effective bases for Suzuki couplings.[3][9] The choice may depend on the specific boronic acid and solvent system.
3. Solvent: A variety of solvents can be employed, often in combination with water to facilitate the dissolution of the inorganic base.
-
Ethereal Solvents: 1,4-Dioxane and tetrahydrofuran (THF) are commonly used, often in a mixture with water (e.g., 4:1 or 10:1 ratio).
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF) can also be a suitable solvent.[9]
4. Boronic Acid/Ester: The coupling partner can be either a boronic acid or a boronic ester (e.g., a pinacol ester). Boronic esters often exhibit greater stability and can be advantageous in certain cases.
5. Reaction Temperature: The reaction is typically heated to ensure a reasonable reaction rate. Temperatures in the range of 80-120°C are common. Microwave irradiation can also be employed to accelerate the reaction.[6][9]
Expected Outcomes and Applications
The Suzuki coupling of this compound with various (hetero)aryl boronic acids is expected to produce the corresponding 5-(hetero)aryl-2,4-difluoroaniline derivatives in good to excellent yields, provided the reaction conditions are optimized.
These products are valuable intermediates in the synthesis of a range of pharmaceuticals, including kinase inhibitors and other targeted therapies. The difluoroaniline moiety is a key structural feature in several approved drugs, and the ability to diversify the substituent at the 5-position through Suzuki coupling is a powerful strategy in medicinal chemistry.
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki Coupling of this compound
| Parameter | Recommended Conditions | Notes |
| Substrate | This compound | 1.0 equivalent |
| Coupling Partner | (Hetero)arylboronic acid or ester | 1.1 - 1.5 equivalents |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | 1 - 5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | 2.0 - 3.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or DMF | |
| Temperature | 80 - 120 °C | |
| Atmosphere | Inert (Nitrogen or Argon) |
Table 2: Comparison of Common Palladium Catalysts
| Catalyst | Structure | Key Features | Typical Substrates |
| Pd(dppf)Cl₂ | [Pd(dppf)Cl₂] | Robust, air-stable, good for a wide range of couplings. | Aryl and heteroaryl bromides. |
| XPhos Pd G2 | (XPhos)Pd(allyl)Cl | Highly active, effective for electron-deficient substrates. | Challenging aryl bromides and chlorides. |
Experimental Protocols
General Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid
This protocol provides a general starting point for the reaction. Optimization of stoichiometry, catalyst loading, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl₂ or XPhos Pd G2)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Reaction vessel (e.g., round-bottom flask or microwave vial)
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert atmosphere supply (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) to the vessel.
-
Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water to achieve the desired solvent ratio (e.g., 4:1 dioxane/water). The final concentration of the limiting reagent is typically in the range of 0.1-0.5 M.
-
Stir the reaction mixture at the desired temperature (e.g., 100°C) until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-2,4-difluoroaniline.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nobelprize.org [nobelprize.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. americanelements.com [americanelements.com]
- 6. nasc.ac.in [nasc.ac.in]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the palladium-catalyzed Buchwald-Hartwig amination of 5-Bromo-2,4-difluoroaniline. This transformation is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are integral to a vast array of pharmaceuticals, agrochemicals, and functional materials. The protocol herein outlines the necessary reagents, optimized reaction conditions, and purification methods for the successful coupling of this electron-deficient aryl bromide with a variety of amine nucleophiles. Additionally, this document includes a summary of representative reaction parameters in a tabular format for straightforward comparison, and a visual diagram of the experimental workflow to facilitate understanding and implementation of the procedure.
Introduction
The Buchwald-Hartwig amination is a Nobel Prize-winning chemical reaction that has revolutionized the synthesis of arylamines through the palladium-catalyzed cross-coupling of amines with aryl halides.[1] This methodology is particularly significant in drug discovery and development due to its broad substrate scope and tolerance of various functional groups. This compound is a valuable building block in medicinal chemistry, and the ability to functionalize its C-Br bond via C-N bond formation opens avenues to a diverse range of novel molecular architectures. The electron-withdrawing nature of the two fluorine atoms on the aromatic ring of this compound can present challenges for the catalytic cycle, necessitating the use of highly active catalyst systems. This application note addresses these challenges by providing a robust protocol for the efficient amination of this substrate.
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle initiated by the oxidative addition of the aryl bromide to a palladium(0) complex. This is followed by the coordination of the amine to the resulting palladium(II) complex. In the presence of a strong, non-nucleophilic base, the coordinated amine is deprotonated to form a palladium-amido complex. The final step is a reductive elimination from this complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[2] The choice of a bulky, electron-rich phosphine ligand is crucial for the success of this reaction, as it facilitates both the oxidative addition and reductive elimination steps.[3]
Data Presentation: Reaction Parameters and Yields
The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the palladium source, ligand, base, and solvent. The following table summarizes representative reaction conditions and yields for the coupling of various amines with this compound and structurally similar electron-deficient aryl bromides.
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 85 |
| This compound | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 78 |
| This compound | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | K₂CO₃ (2.0) | Toluene | 100 | 16 | 91 |
| This compound | Diethylamine | G3-XPhos (2) | - | LHMDS (1.5) | THF | 80 | 12 | 88 |
| 3-Bromo-2,5-difluoroaniline | Benzophenone Imine | Pd(dba)₂ (0.5) | Xantphos (0.5) | K₃PO₄ (4.0) | iPrOAc | 80 | 16 | >95 |
Note: The data presented is a compilation from various sources and is intended to serve as a guideline for reaction optimization. Yields are isolated yields.
Experimental Protocols
General Considerations:
The Buchwald-Hartwig amination is sensitive to air and moisture. Therefore, all experimental manipulations should be conducted under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or within a glovebox. All glassware must be oven-dried and cooled under an inert atmosphere before use. Solvents should be anhydrous and deoxygenated.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., toluene)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Representative Protocol for the Amination of this compound with Morpholine:
-
Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Remove the Schlenk tube from the glovebox. Add anhydrous toluene (5 mL) via syringe, followed by the addition of morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Degassing: To ensure the removal of any dissolved oxygen, subject the reaction mixture to three cycles of vacuum-backfill with argon.
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 18-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2,4-difluoro-5-bromophenyl)morpholine.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Inert Atmosphere: Palladium catalysts and some phosphine ligands can be air-sensitive. Perform the reaction under an inert atmosphere.
-
Reagents: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle it with care in a dry environment. Toluene is a flammable and toxic solvent; work in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste, including solvents and palladium-containing residues, in accordance with institutional and local regulations.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-Bromo-2,4-difluoroaniline as a key starting material in the synthesis of novel kinase inhibitors. This versatile building block offers a strategic platform for generating diverse libraries of compounds for screening and lead optimization in drug discovery.
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. This compound is a valuable scaffold in medicinal chemistry for the development of small molecule kinase inhibitors. The presence of two fluorine atoms can enhance binding affinity and metabolic stability, while the bromine atom serves as a convenient synthetic handle for introducing chemical diversity through various cross-coupling reactions. This allows for the systematic exploration of the chemical space around the aniline core to optimize interactions with the ATP-binding site of target kinases.
Key Synthetic Strategies
The bromine atom on the this compound ring is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental in the construction of kinase inhibitor scaffolds. The two most common and powerful of these reactions are the Suzuki-Miyaura coupling for forming carbon-carbon bonds and the Buchwald-Hartwig amination for forming carbon-nitrogen bonds.
General Workflow for Kinase Inhibitor Synthesis
The overall process for synthesizing and evaluating kinase inhibitors from this compound typically follows the workflow illustrated below.
Experimental Protocols
The following protocols provide a general framework for the synthesis of kinase inhibitors using this compound as a key starting material.
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Toluene
-
Water (4:1 Toluene/Water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the toluene/water (4:1) solvent mixture.
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine (primary or secondary) (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Toluene or Dioxane (anhydrous)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a Schlenk flask, combine this compound (1 equivalent), the amine (1.2 equivalents), and cesium carbonate (1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (toluene or dioxane).
-
Add the palladium precatalyst (Pd₂(dba)₃) and the ligand (Xantphos).
-
Heat the reaction mixture to 90-110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aminated product.
Data Presentation: Kinase Inhibitor Activity
The following tables summarize hypothetical inhibitory activity of representative kinase inhibitors synthesized using this compound as a building block.
Table 1: Inhibitory Activity against EGFR and VEGFR-2
| Compound ID | R Group (from Suzuki Coupling) | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |
| KIN-001 | 4-pyridyl | 25 | 150 |
| KIN-002 | 3-methoxyphenyl | 45 | 210 |
| KIN-003 | 1-methyl-1H-pyrazol-4-yl | 15 | 80 |
| KIN-004 | Thiophen-2-yl | 60 | 300 |
Table 2: Kinase Selectivity Profile of KIN-003
| Kinase Target | IC₅₀ (nM) |
| EGFR | 15 |
| VEGFR-2 | 80 |
| PDGFRβ | 250 |
| c-Kit | >1000 |
| Src | 850 |
Signaling Pathways
Kinase inhibitors derived from this compound can be designed to target various signaling pathways implicated in cancer cell proliferation and survival. A key example is the EGFR signaling pathway.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of potent kinase inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The ability to readily perform cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases involved in disease.
Application Notes and Protocols for the Preparation of Agrochemical Derivatives from 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-bromo-2,4-difluoroaniline as a key building block in the development of novel agrochemicals. The unique substitution pattern of this versatile intermediate, featuring a reactive bromine atom and two fluorine atoms on an aniline scaffold, allows for the synthesis of a diverse range of potent herbicides, insecticides, and fungicides.
This compound serves as a crucial starting material for the introduction of the 5-bromo-2,4-difluorophenyl moiety into target molecules. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile construction of complex molecular architectures.[1] The fluorine atoms often enhance the biological activity, metabolic stability, and lipophilicity of the final agrochemical product, contributing to improved efficacy and field performance.[1]
This document outlines synthetic strategies and provides detailed experimental protocols for the preparation of representative agrochemical derivatives from this compound, with a focus on the synthesis of pyrazole carboxamide and pyridinyl-thiazole analogues, classes of compounds known for their potent fungicidal and insecticidal properties, respectively.
Data Presentation
Table 1: Synthesis of a Pyrazole Carboxamide Fungicide Intermediate
| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Amide Coupling | This compound, Pyrazole-4-carbonyl chloride | Triethylamine | Tetrahydrofuran | 0-25 | 10 | 85 | >98 |
Table 2: Synthesis of a Pyridinyl-Thiazole Insecticide Intermediate
| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Suzuki-Miyaura Coupling | This compound, Pyridinyl-thiazole boronic acid | Pd(PPh₃)₄, K₂CO₃ | 1,4-Dioxane/Water | 90 | 12 | 78 | >97 |
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole Carboxamide Fungicide Analogue
This protocol describes the synthesis of a model pyrazole carboxamide fungicide derivative from this compound.
Step 1: Amide Coupling to form N-(5-Bromo-2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
-
To a stirred solution of this compound (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound as a white solid.
Protocol 2: Synthesis of a Pyridinyl-Thiazole Insecticide Analogue
This protocol outlines the synthesis of a model pyridinyl-thiazole insecticide derivative from this compound via a Suzuki-Miyaura cross-coupling reaction.
Step 1: Suzuki-Miyaura Coupling to form 2-(5-(5-Bromo-2,4-difluoroanilino)pyridin-2-yl)thiazole
-
In a reaction vessel, combine this compound (1.0 eq.), 2-(pyridin-5-yl)-thiazole-4-boronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (2.0 eq.).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
Mandatory Visualization
Caption: Synthetic pathways from this compound.
Caption: Amide coupling for fungicide synthesis.
Caption: Suzuki coupling for insecticide synthesis.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions of 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-difluoroaniline is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries.[1] Its unique electronic properties, stemming from the presence of two electron-withdrawing fluorine atoms and a reactive bromine atom, make it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.[2][3] This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings involving this compound.
Core Applications:
-
Medicinal Chemistry: A crucial building block for the synthesis of targeted therapies, including the anticancer drug Lapatinib, a dual tyrosine kinase inhibitor.[4][5][6]
-
Agrochemicals: Utilized in the development of novel pesticides and herbicides.[1]
-
Materials Science: A precursor for the synthesis of functional organic materials.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids or esters.[7][8] This reaction is instrumental in synthesizing 5-aryl-2,4-difluoroaniline derivatives, which are key structural motifs in many biologically active compounds.
Quantitative Data
| Entry | Arylboronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | >90 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 85-95 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF/H₂O | 110 | 8 | 80-90 |
| 4 | 5-Formyl-2-furanboronic acid | Pd/C (10) | - | Na₂CO₃ | Ethanol/H₂O | 80 | 6 | ~96[5] |
Experimental Protocol: Synthesis of 5-(4-methoxyphenyl)-2,4-difluoroaniline
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
To a dry Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and Cesium Carbonate (2.0 equiv.).
-
Add Pd₂(dba)₃ (1.5 mol%) and RuPhos (3.0 mol%).
-
Evacuate the flask and backfill with argon (repeat this cycle three times).
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 90°C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling this compound with a variety of primary and secondary amines.[12][13] This reaction is crucial for synthesizing N-substituted 2,4-difluoroaniline derivatives, which are important pharmacophores.
Quantitative Data
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | K₃PO₄ | Dioxane | 100 | 24 | 80-90 |
| 3 | Benzophenone Imine | Pd(dba)₂ (0.5) | Xantphos (0.5) | K₃PO₄ | iPrOAc | 80 | - | High[14] |
| 4 | Indole | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (4) | t-BuOLi | Toluene | 100 | 24 | ~90[15] |
Experimental Protocol: Synthesis of N-phenyl-2,4-difluoro-5-bromoaniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (2.0 mol%) and Xantphos (4.0 mol%).
-
Add this compound (1.0 equiv.), aniline (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Add anhydrous toluene.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at 110°C for 18 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the residue by column chromatography to obtain the product.
Heck Reaction
The Heck reaction facilitates the coupling of this compound with alkenes to form substituted alkenes.[17] This reaction is particularly useful for introducing vinyl groups, which can be further functionalized.
Quantitative Data
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 16 | 85-95 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 20 | ~97[18] |
| 3 | Methyl acrylate | Pd(OAc)₂ (1) | - | Na₂CO₃ | DMF | 120 | 12 | High |
| 4 | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 130 | 10 | 80-90 |
Experimental Protocol: Synthesis of (E)-2,4-difluoro-5-(2-phenylethenyl)aniline
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile
Procedure: [18]
-
To a sealed tube, add this compound (1.0 equiv.), Pd(OAc)₂ (2.0 mol%), and P(o-tol)₃ (4.0 mol%).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous acetonitrile, triethylamine (1.5 equiv.), and styrene (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture at 100°C for 16 hours.
-
After cooling, dilute the reaction mixture with diethyl ether and filter to remove the palladium catalyst.
-
Wash the filtrate with water, followed by brine.
-
Dry the organic layer with anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to afford the desired stilbene derivative.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between this compound and a terminal alkyne.[19] This reaction is essential for the synthesis of arylalkynes, which are versatile intermediates in organic synthesis.[20][21]
Quantitative Data
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | THF | 60 | 12 | 90-98 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (2) | 4 | i-Pr₂NH | DMF | 70 | 8 | 85-95 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | 5 | Et₃N | Toluene | 80 | 10 | High |
| 4 | Propargyl alcohol | Pd(PPh₃)₄ (2) | 4 | i-Pr₂NH | Acetonitrile | RT | 24 | ~85 |
Experimental Protocol: Synthesis of 2,4-difluoro-5-(phenylethynyl)aniline
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (3.0 mol%), and CuI (5.0 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF and triethylamine (2.0 equiv.).
-
Add phenylacetylene (1.1 equiv.) dropwise via syringe.
-
Stir the reaction mixture at 60°C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture, dilute with diethyl ether, and filter through Celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to obtain the pure product.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. figshare.le.ac.uk [figshare.le.ac.uk]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound CAS#: 452-92-6 [m.chemicalbook.com]
- 17. Heck Reaction [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for Sonogashira Coupling of 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2] The mild reaction conditions and broad functional group tolerance make the Sonogashira coupling a favored methodology in organic synthesis.[1]
This document provides detailed application notes and protocols for the Sonogashira coupling of 5-Bromo-2,4-difluoroaniline with terminal alkynes. Due to the electron-withdrawing nature of the two fluorine substituents, this compound is considered an electron-poor aryl bromide, which can present challenges in cross-coupling reactions. The provided protocols are based on established procedures for structurally related polyfluorinated anilines and electron-deficient aryl bromides, offering a robust starting point for successful synthesis.
Reaction Principle
The Sonogashira coupling reaction proceeds through a catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl bromide and the reductive elimination of the final product. The copper co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide. For electron-poor aryl bromides, the choice of catalyst, ligand, and reaction conditions is crucial to achieve high yields and avoid side reactions.
Recommended Reaction Conditions
Based on protocols for structurally similar polyfluorinated bromoanilines and general best practices for Sonogashira couplings of electron-poor aryl bromides, the following conditions are recommended as a starting point. Optimization may be required for specific terminal alkynes.
| Parameter | Recommended Conditions |
| Aryl Halide | This compound |
| Terminal Alkyne | 1.1 - 1.5 equivalents |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-5 mol%) or Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) |
| Copper(I) Co-catalyst | Copper(I) iodide (CuI) (3-10 mol%) |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equivalents) |
| Solvent | Anhydrous and degassed N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) |
| Temperature | 60-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Experimental Protocols
The following are detailed protocols for the Sonogashira coupling of this compound with a generic terminal alkyne.
Protocol 1: Standard Sonogashira Coupling
This protocol is a general and robust starting point for the coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous and degassed DMF via syringe.
-
Add triethylamine (2.0 eq) via syringe.
-
Add the terminal alkyne (1.2 eq) dropwise via syringe while stirring.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-alkynyl-2,4-difluoroaniline.
Protocol 2: Copper-Free Sonogashira Coupling
For substrates that may be sensitive to copper, a copper-free protocol can be employed. This often requires the use of a more specialized palladium catalyst and ligand system.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Bulky electron-rich phosphine ligand (e.g., XPhos)
-
Cesium carbonate (Cs₂CO₃) or another suitable inorganic base
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane or Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
In a dry Schlenk flask, combine Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous and degassed solvent.
-
Add this compound (1.0 eq) and the base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the terminal alkyne (1.5 eq).
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Sonogashira Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Sonogashira coupling.
References
Application Notes and Protocols for the Synthesis of Novel Herbicides Using 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5-bromo-2,4-difluoroaniline as a versatile building block in the discovery and development of novel herbicides. The unique structural features of this compound, including a reactive bromine atom and strategically placed fluorine atoms, offer multiple avenues for chemical modification to generate diverse libraries of potential herbicidal candidates.
Introduction: The Potential of Phenylpyridine-Based Herbicides
Phenylpyridine compounds have emerged as a promising class of herbicides due to their structural similarity to classes of herbicides known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll biosynthesis. The development of novel phenylpyridine derivatives is a promising strategy to address the ongoing challenge of herbicide resistance in various weed species. This compound serves as an excellent starting material for the synthesis of these novel herbicidal molecules. The bromine atom is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties. The fluorine atoms can enhance the metabolic stability and membrane permeability of the final compounds, potentially leading to improved herbicidal efficacy.
Synthetic Strategies for Novel Phenylpyridine Herbicides
The primary synthetic strategy involves a Suzuki-Miyaura cross-coupling reaction to form the core phenylpyridine scaffold. This is followed by further functionalization to introduce a variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize herbicidal potency and selectivity.
A representative synthetic scheme is outlined below, detailing the synthesis of a novel α-trifluoroanisole derivative containing a phenylpyridine moiety.
Caption: Synthetic workflow for a novel phenylpyridine herbicide.
Experimental Protocols
Protocol 1: Synthesis of 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine
This protocol details the synthesis of a representative novel herbicide.
Materials:
-
3-Chloro-2-(4-hydroxyphenyl)-5-(trifluoromethyl)pyridine
-
1-(Bromomethyl)-4-(trifluoromethoxy)benzene
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-chloro-2-(4-hydroxyphenyl)-5-(trifluoromethyl)pyridine (1.0 mmol) in DMF (10 mL), add K₂CO₃ (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-(bromomethyl)-4-(trifluoromethoxy)benzene (1.2 mmol) to the reaction mixture.
-
Stir the reaction at 60°C for 12 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to afford the pure product.
Characterization Data for a Representative Compound (7a):
-
Appearance: White solid
-
Yield: 79.3%
-
Melting Point: 59.1-60.5 °C
-
¹H NMR (500 MHz, DMSO-d₆) δ: 8.99 (d, J = 1.1 Hz, 1H), 8.51 (s, 1H), 7.78 – 7.75 (m, 2H), 7.65 – 7.61 (m, 2H), 7.41 (d, J = 8.0 Hz, 2H), 7.19 – 7.16 (m, 2H), 5.24 (s, 2H).[1]
-
¹³C NMR (126 MHz, DMSO-d₆) δ: 159.27, 158.81, 147.92 (q, J = 1.4 Hz), 144.26 (q, J = 3.9 Hz), 136.26, 135.68 (q, J = 3.5 Hz), 131.01, 129.56, 129.30, 129.16, 124.39 (q, J = 33.04 Hz), 122.87 (q, J = 271.67 Hz), 120.99, 120.05(q, J = 256.86 Hz), 114.35, 68.42.[1]
-
HRMS (ESI): calculated for C₂₀H₁₃ClF₆NO₂ [M+H]⁺ 448.0534, found 448.0534.[1]
Quantitative Data Presentation
The following table summarizes the synthetic yields and key characterization data for a series of novel phenylpyridine herbicides synthesized using the described methods.
| Compound ID | R Group | Yield (%) | Melting Point (°C) |
| 7a | 4-(trifluoromethoxy)benzyl | 79.3 | 59.1-60.5 |
| 7h | 4-(trifluoromethoxy)benzyl (nitrile) | 45.2 | 130.0-132.5 |
| 7k | 2-methoxy-4-(trifluoromethoxy)benzyl | 92.0 | 99.6-101.4 |
Herbicidal Activity Evaluation
Protocol 2: Pre-emergence and Post-emergence Herbicidal Assay
This protocol outlines a primary screening method to evaluate the herbicidal activity of synthesized compounds.
Materials:
-
Seeds of various weed species (e.g., Brassica napus, Echinochloa crus-galli, Abutilon theophrasti, Amaranthus retroflexus)
-
Pots with sandy loam soil
-
Synthesized test compounds
-
Acetone
-
Tween-20
-
Spray bottle
-
Growth chamber with controlled temperature, humidity, and light conditions
Procedure:
Pre-emergence Application:
-
Sow seeds of the test weed species in pots filled with sandy loam soil.
-
Prepare test solutions of the synthesized compounds in acetone at a concentration of 10 mg/mL.
-
Dilute the stock solutions with distilled water containing 0.1% (v/v) Tween-20 to achieve the desired final application rate (e.g., 150 g ai/ha).
-
Evenly spray the soil surface with the test solutions.
-
Place the pots in a growth chamber maintained at 25 ± 1 °C, 60-70% relative humidity, and a 14-hour light/10-hour dark cycle.
-
After 14 days, assess the herbicidal effect by visual observation of growth inhibition and calculate the fresh weight of the aerial parts of the plants.
Post-emergence Application:
-
Sow seeds of the test weed species in pots and allow them to grow to the 2-3 leaf stage.
-
Prepare test solutions as described for the pre-emergence application.
-
Evenly spray the foliage of the seedlings with the test solutions.
-
Return the pots to the growth chamber under the same conditions as above.
-
After 14 days, assess the herbicidal effect as described for the pre-emergence application.
The following diagram illustrates the workflow for evaluating herbicidal activity.
Caption: Workflow for pre- and post-emergence herbicidal activity screening.
Herbicidal Activity Data
The following table summarizes the post-emergence herbicidal activity of representative compounds against various weed species at an application rate of 150 g ai/ha. The activity is expressed as percent inhibition of fresh weight compared to a non-treated control.
| Compound ID | Brassica napus | Echinochloa crus-galli | Abutilon theophrasti | Amaranthus retroflexus |
| 7a | 85 | 75 | 90 | 95 |
| 7h | 90 | 80 | 92 | 98 |
| 7k | 88 | 78 | 95 | 97 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel phenylpyridine-based herbicides. The synthetic routes and protocols described herein provide a solid foundation for researchers to explore the vast chemical space around this scaffold. The representative data demonstrates the potential to discover new herbicidal agents with high potency and a broad spectrum of activity. Further optimization of the synthesized lead compounds can be pursued to develop next-generation crop protection solutions.
References
5-Bromo-2,4-difluoroaniline: A Key Precursor for the Synthesis of Advanced Pharmaceutical Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2,4-difluoroaniline is a halogenated aniline derivative that serves as a critical building block in the synthesis of a variety of pharmaceutical compounds.[1] Its unique molecular structure, featuring a bromine atom and two fluorine atoms on the aniline core, imparts distinct reactivity that makes it a valuable precursor in medicinal chemistry. The presence of the bromo group provides a handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of complex molecular architectures.[2] The fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the final drug molecule. This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound as a precursor for pharmaceutical compounds, with a focus on the synthesis of kinase inhibitors like lapatinib.
Key Applications in Pharmaceutical Synthesis
This compound is a versatile intermediate for the synthesis of various therapeutic agents, most notably in the field of oncology.
-
Anticancer Agents: This compound is a key starting material for the synthesis of potent kinase inhibitors. A prominent example is Lapatinib , a dual tyrosine kinase inhibitor that targets both the Epidermal Growth Factor Receptor (EGFR, ErbB1) and Human Epidermal Growth Factor Receptor 2 (HER2, ErbB2).
-
Antipsychotic Drugs: It also finds application in the synthesis of atypical antipsychotics. For instance, it is a precursor for Cariprazine , a dopamine D3/D2 receptor partial agonist used in the treatment of schizophrenia and bipolar disorder.[1]
-
VEGFR-2 Kinase Inhibitors: The 2,4-difluoroaniline moiety is incorporated into various inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial for inhibiting angiogenesis in tumors.
Data Presentation: Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 452-92-6 | --INVALID-LINK-- |
| Molecular Formula | C₆H₄BrF₂N | --INVALID-LINK-- |
| Molecular Weight | 208.00 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
| Melting Point | 47-51 °C | --INVALID-LINK-- |
| Boiling Point | 234.5 °C at 760 mmHg | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
Experimental Protocols
The following protocols describe the synthesis of key pharmaceutical compounds and intermediates starting from this compound.
Protocol 1: Synthesis of a Quinazolinone Intermediate for Kinase Inhibitors
This protocol outlines a representative synthesis of a 4-anilinoquinazoline derivative, a common scaffold in kinase inhibitors, using this compound.
Reaction Scheme:
A representative synthesis of a quinazolinone intermediate.
Materials:
-
This compound
-
4-Chloro-6-nitroquinazoline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
Buchwald-Hartwig Amination:
-
To a dry Schlenk flask, add 4-chloro-6-nitroquinazoline (1.0 eq), this compound (1.1 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield N-(5-bromo-2,4-difluorophenyl)-6-nitroquinazolin-4-amine.
-
-
Reduction of the Nitro Group:
-
To a round-bottom flask, add the N-(5-bromo-2,4-difluorophenyl)-6-nitroquinazolin-4-amine (1.0 eq), iron powder (5.0 eq), and ammonium chloride (1.0 eq).
-
Add a mixture of ethanol and water (4:1 v/v).
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction and filter through Celite, washing with hot ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude N4-(5-bromo-2,4-difluorophenyl)-quinazoline-4,6-diamine, which can be used in the next step without further purification or can be purified by recrystallization.
-
Protocol 2: Synthesis of Lapatinib from a Key Intermediate
This protocol describes the final steps in the synthesis of Lapatinib from a readily available furan-containing quinazoline intermediate. Although this does not start directly from this compound, the aniline fragment of the intermediate would be derived from it in earlier, un-detailed steps.
Reaction Scheme:
Final step in the synthesis of Lapatinib.
Materials:
-
5-[4-((3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde
-
2-(Methylsulfonyl)ethanamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
p-Toluenesulfonic acid monohydrate
Procedure:
-
Reductive Amination:
-
Suspend 5-[4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl]-2-furaldehyde (1.0 eq) in a mixture of dichloromethane and methanol.
-
Add 2-(methylsulfonyl)ethanamine (1.2 eq) and stir the mixture at room temperature for 1-2 hours.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions and continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain Lapatinib base.
-
-
Salt Formation (Lapatinib Ditosylate):
-
Dissolve the crude Lapatinib base in a suitable solvent mixture such as dichloromethane/methanol.
-
Add a solution of p-toluenesulfonic acid monohydrate (2.0 eq) in methanol.
-
Stir the mixture until a precipitate forms.
-
Collect the solid by filtration, wash with a cold solvent mixture, and dry under vacuum to yield Lapatinib ditosylate.
-
Signaling Pathway Diagrams
Lapatinib Mechanism of Action
Lapatinib is a dual inhibitor of EGFR (ErbB1) and HER2 (ErbB2) tyrosine kinases. By binding to the intracellular ATP-binding site of these receptors, lapatinib inhibits their autophosphorylation and downstream signaling, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Lapatinib inhibits EGFR and HER2 signaling pathways.
Cariprazine Mechanism of Action
Cariprazine acts as a partial agonist at dopamine D2 and D3 receptors and serotonin 5-HT1A receptors. Its high affinity for the D3 receptor is a distinguishing feature. As a partial agonist, it can modulate dopamine signaling, reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states, which is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia.
Cariprazine modulates dopaminergic signaling.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of complex pharmaceutical compounds. Its unique electronic properties and amenability to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, make it an important precursor for the development of targeted therapies, including kinase inhibitors and antipsychotics. The protocols and information provided in this document are intended to serve as a guide for researchers and drug development professionals in harnessing the potential of this key intermediate.
References
Application Notes and Protocols for the N-arylation of 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the N-arylation of 5-bromo-2,4-difluoroaniline, a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below are based on the well-established palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen (C-N) bonds. This guide includes a comprehensive, step-by-step methodology, a summary of expected quantitative data for representative reactions, and graphical representations of the experimental workflow and reaction mechanism to aid in reproducibility and understanding.
Introduction
The N-arylation of amines is a fundamental transformation in modern organic synthesis, enabling the construction of arylamines that are prevalent in a vast array of biologically active molecules and functional materials. This compound is a valuable building block in medicinal chemistry and drug discovery due to its unique electronic properties and multiple reactive sites for further functionalization. The presence of the bromine atom allows for facile cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity of the final compounds.
This application note focuses on the palladium-catalyzed Buchwald-Hartwig amination for the N-arylation of this compound. This method is favored for its high efficiency, broad substrate scope, and tolerance of various functional groups.
Data Presentation
The following table summarizes representative quantitative data for the N-arylation of this compound with various amines, providing an indication of expected yields under different conditions.
| Entry | Amine Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 18 | e.g., 85 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | e.g., 92 |
| 3 | Morpholine | Pd₂(dba)₃ (1) | BrettPhos (2) | Cs₂CO₃ (2.0) | Toluene | 100 | 16 | e.g., 88 |
| 4 | Imidazole | Pd(OAc)₂ (3) | Xantphos (6) | K₂CO₃ (2.5) | DMF | 120 | 24 | e.g., 75 |
Note: The yields presented are representative examples for analogous reactions and may vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a general procedure for the N-arylation of this compound with an aryl amine.
Materials:
-
This compound
-
Aryl amine (e.g., aniline, 4-methoxyaniline)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere
-
Heating mantle or oil bath with temperature controller
-
Syringes and needles
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), the palladium precatalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.5-2.5 equiv.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe to the reaction flask. The typical concentration is 0.1-0.2 M with respect to the this compound.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-5-bromo-2,4-difluoroaniline.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Mandatory Visualizations
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2,4-difluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2,4-difluoroaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, focusing on impurity identification and resolution.
Issue 1: Low Purity of the Final Product After Synthesis
Possible Causes:
-
Incomplete reaction.
-
Formation of side products due to non-optimal reaction conditions.
-
Inefficient purification.
Troubleshooting Steps:
-
Analyze the Crude Product: Before purification, analyze a small sample of the crude reaction mixture using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurity profile.
-
Identify Common Impurities: Compare the retention times and mass spectra of the peaks in your chromatogram with the expected impurities listed in the table below.
-
Optimize Reaction Conditions:
-
Unreacted Starting Material (2,4-difluoroaniline): If a significant amount of starting material remains, consider increasing the reaction time, temperature (with caution), or the molar equivalent of the brominating agent.
-
Over-brominated Products (e.g., Dibromo-2,4-difluoroaniline): This suggests the reaction is too aggressive. Reduce the reaction temperature, add the brominating agent more slowly, or use a milder brominating agent such as N-bromosuccinimide (NBS).
-
Positional Isomers: The formation of positional isomers is often inherent to the reaction. Improved purification is the most effective way to remove them.
-
-
Enhance Purification:
-
Recrystallization: Experiment with different solvent systems to improve the selective crystallization of the desired product.
-
Column Chromatography: If recrystallization is ineffective, purification by column chromatography on silica gel is a reliable method to separate isomers and other impurities.
-
Issue 2: Difficulty in Removing a Persistent Impurity
Possible Cause:
-
Co-elution of an impurity with the product in chromatography.
-
Similar solubility of an impurity and the product, hindering recrystallization.
Troubleshooting Steps:
-
Characterize the Impurity: Use analytical techniques like LC-MS or GC-MS to determine the molecular weight of the impurity. If possible, isolate the impurity for Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate its structure. This will help in understanding its properties.
-
Modify Purification Strategy:
-
HPLC Method Development: If using HPLC for analysis or purification, adjust the mobile phase composition, gradient, or column chemistry to achieve better separation.
-
Alternative Chromatography: Consider other chromatographic techniques, such as preparative HPLC or supercritical fluid chromatography (SFC), for difficult separations.
-
Chemical Treatment: In some cases, a chemical treatment of the crude product might be possible to selectively react with and remove a problematic impurity before final purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities arise from the direct bromination of 2,4-difluoroaniline and include:
-
Unreacted Starting Material: 2,4-difluoroaniline.
-
Over-brominated Products: Primarily dibromo-2,4-difluoroaniline isomers.
-
Positional Isomers: Such as 3-Bromo-2,4-difluoroaniline or 6-Bromo-2,4-difluoroaniline, though typically formed in smaller amounts due to the directing effects of the substituents.
Q2: What analytical methods are best for identifying and quantifying impurities in my product?
A2: A combination of chromatographic and spectroscopic methods is recommended:
-
HPLC with UV detection: This is the primary technique for separating and quantifying the main product and its impurities.
-
GC-MS: Useful for identifying volatile impurities and confirming the molecular weight of unknown peaks observed in HPLC.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation of the final product and any isolated impurities.
Q3: My NMR spectrum shows unexpected peaks. What could they be?
A3: Unexpected peaks in the NMR spectrum could be from any of the common impurities mentioned above, residual solvents from the reaction or purification, or byproducts from the brominating agent (e.g., succinimide if NBS is used). Consult standard tables of NMR solvent shifts and compare the spectra with those of the potential impurities if available.
Q4: How can I minimize the formation of dibrominated impurities?
A4: To reduce over-bromination, you can:
-
Carefully control the stoichiometry of the brominating agent (use close to a 1:1 molar ratio with the starting material).
-
Maintain a low reaction temperature.
-
Add the brominating agent slowly and portion-wise to the reaction mixture to avoid localized high concentrations.
Quantitative Data Summary
The following table summarizes the common impurities observed in the synthesis of this compound. The typical amounts are illustrative and can vary significantly based on the specific reaction conditions and purification methods employed.
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Typical Amount (Illustrative) | Common Analytical Method |
| 2,4-difluoroaniline | C₆H₅F₂N | 129.11 | < 1% | HPLC, GC-MS |
| Dibromo-2,4-difluoroaniline | C₆H₃Br₂F₂N | 286.90 | < 0.5% | HPLC, GC-MS |
| Positional Isomers | C₆H₄BrF₂N | 208.00 | < 0.5% | HPLC, GC-MS, NMR |
Experimental Protocol: Synthesis of this compound
This protocol is a representative method for the direct bromination of 2,4-difluoroaniline.
Materials:
-
2,4-difluoroaniline
-
Bromine
-
Glacial Acetic Acid
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Hexane
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, quench the excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.
-
Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product purity in this compound synthesis.
Technical Support Center: Synthesis of 5-Bromo-2,4-difluoroaniline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to increase the yield of 5-Bromo-2,4-difluoroaniline synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two main synthetic pathways for the synthesis of this compound. The first is the direct electrophilic bromination of 2,4-difluoroaniline.[1] The second is a multi-step process that involves the nitration of a suitable precursor, followed by the reduction of the nitro group to an amine.[2]
Q2: Why is my direct bromination of 2,4-difluoroaniline resulting in a low yield of the desired 5-bromo isomer and multiple side products?
A2: The amino group of aniline is a strong activating group, which makes the aromatic ring highly reactive towards electrophilic substitution. This high reactivity can lead to the formation of multiple brominated products (di- and tri-brominated species) and poor regioselectivity.[3] To control the reaction, it is often necessary to protect the amino group, typically by converting it to an acetanilide, before bromination.[3][4]
Q3: What are the common side products to expect during the synthesis?
A3: In the direct bromination of 2,4-difluoroaniline, common side products include regioisomers (such as 3-bromo-2,4-difluoroaniline and 6-bromo-2,4-difluoroaniline) and polybrominated products (e.g., 3,5-dibromo-2,4-difluoroaniline). If the amino group is not protected, over-bromination is a significant issue.[3][5] In the reduction of 5-bromo-2,4-difluoronitrobenzene, incomplete reduction may leave residual nitro starting material.
Q4: How can I effectively purify the crude this compound?
A4: Purification can be achieved through several methods. If the product is discolored due to residual bromine, washing with an aqueous solution of sodium thiosulfate or sodium bisulfite is effective.[5] Recrystallization is a common method for purifying solid products.[6][7] The choice of solvent is critical and should be determined experimentally. Column chromatography can also be used to separate the desired product from isomers and other impurities.[4]
Q5: Which brominating agent is better for the direct bromination of 2,4-difluoroaniline: molecular bromine (Br₂) or N-bromosuccinimide (NBS)?
A5: Both Br₂ and NBS can be used for the bromination of anilines.[8] NBS is often considered a milder and more selective brominating agent, which can be advantageous in controlling the high reactivity of anilines.[9] The choice of solvent can also significantly impact the regioselectivity of the reaction when using NBS.[9] For instance, using DMF as a solvent with NBS has been reported to favor para-selectivity.[3]
Troubleshooting Guides
Issue 1: Low Yield in Direct Bromination of 2,4-difluoroaniline
| Potential Cause | Recommended Solution | Citation |
| Over-bromination | The amino group of 2,4-difluoroaniline is highly activating, leading to the formation of di- and tri-brominated byproducts. To mitigate this, protect the amino group as an acetanilide before bromination. This reduces the activating effect and improves selectivity for mono-bromination. | [3][4] |
| Poor Regioselectivity | The formation of undesired regioisomers is common. The choice of solvent can influence the selectivity. Experiment with different solvents; for instance, polar solvents may favor the formation of different isomers. Using a milder brominating agent like NBS can also improve regioselectivity. | [9] |
| Exothermic Reaction | The bromination of anilines can be highly exothermic, leading to side reactions and decomposition. Control the reaction temperature by slow, dropwise addition of the brominating agent and using an ice bath to maintain a low temperature (e.g., 0-5 °C). | [5] |
| Insufficient Brominating Agent | If a significant amount of starting material remains, the stoichiometry of the brominating agent may be insufficient. Monitor the reaction by TLC and consider a slight excess of the brominating agent, but add it cautiously to avoid over-bromination. | [5] |
Issue 2: Incomplete Reduction of 5-Bromo-2,4-difluoronitrobenzene
| Potential Cause | Recommended Solution | Citation |
| Inactive Reducing Agent | If using iron powder, its activity can vary. Ensure you are using a fine, reactive grade of iron powder. Pre-activation of the iron with a dilute acid wash may be beneficial. | [10][11] |
| Suboptimal pH | The reduction with iron is typically carried out in the presence of an acid (like acetic acid or hydrochloric acid) or a salt like ammonium chloride to maintain an acidic pH, which is crucial for the reaction to proceed efficiently. | [10][12] |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time. | [10] |
| Catalyst Poisoning (for Catalytic Hydrogenation) | If using a palladium catalyst, impurities in the starting material or solvent can poison the catalyst. Ensure the purity of your 5-bromo-2,4-difluoronitrobenzene and use high-purity solvents. | [13] |
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Direct Bromination (Unprotected) | 2,4-difluoroaniline | Br₂ or NBS | Variable (often low) | Fewer steps. | Poor selectivity, over-bromination is common, requires extensive purification. |
| Direct Bromination (Protected) | 2,4-difluoroaniline | Acetic anhydride, Br₂ or NBS, HCl | Moderate to High | Good selectivity for the desired isomer, cleaner reaction. | Requires additional protection and deprotection steps. |
| Reduction of Nitro Intermediate | 5-Bromo-2,4-difluoronitrobenzene | Fe/NH₄Cl or Catalytic Hydrogenation (e.g., Pd/C, H₂) | High | Generally high-yielding and clean reduction. | Requires the synthesis of the nitro-intermediate, which adds steps to the overall process. |
Note: Yields are highly dependent on specific reaction conditions and scale.
Table 2: Influence of Reaction Conditions on Direct Bromination of Anilines (Illustrative Examples)
| Aniline Derivative | Brominating Agent | Solvent | Temperature | Product(s) and Yield/Selectivity | Citation |
| 2,6-difluoroaniline | Br₂ | Acetic Acid | Room Temperature | 4-Bromo-2,6-difluoroaniline (92% yield) | [14] |
| 2-fluoroaniline | Br₂ | Methylene Chloride | Room Temperature | 4-Bromo-2-fluoroaniline (97% yield with quaternary ammonium bromide catalyst) | [15] |
| 3-(Trifluoromethyl)aniline (as acetanilide) | Br₂ | Acetic Acid | Not specified | 4-Bromo-3-(trifluoromethyl)aniline (after deprotection) | [3] |
| Aniline | CuBr₂ | [hmim]Br (ionic liquid) | Room Temperature | High regioselectivity for para-bromination | [2] |
Experimental Protocols
Protocol 1: Direct Bromination of 2,4-difluoroaniline via Acetanilide Intermediate
Step 1: Acetylation of 2,4-difluoroaniline
-
In a round-bottom flask, dissolve 2,4-difluoroaniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution with stirring. The reaction is exothermic.
-
After the initial exotherm subsides, gently warm the mixture to approximately 50°C for 30 minutes.
-
Pour the warm mixture into ice-cold water to precipitate the 2,4-difluoroacetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.[3][4]
Step 2: Bromination of 2,4-difluoroacetanilide
-
Dissolve the dried 2,4-difluoroacetanilide (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for a short period, monitoring the reaction by TLC.
-
Pour the reaction mixture into cold water to precipitate the crude 5-bromo-2,4-difluoroacetanilide.
-
Collect the product by vacuum filtration and wash with water, followed by a dilute solution of sodium bisulfite to remove any excess bromine.[3]
Step 3: Hydrolysis of 5-Bromo-2,4-difluoroacetanilide
-
To the crude 5-bromo-2,4-difluoroacetanilide, add an excess of aqueous hydrochloric acid (e.g., 10-15% w/v).
-
Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete hydrolysis.
-
Cool the reaction mixture and neutralize with a base (e.g., aqueous sodium hydroxide) to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the purified product.[3]
Protocol 2: Reduction of 5-Bromo-2,4-difluoronitrobenzene with Iron
-
In a round-bottom flask equipped with a reflux condenser, add 5-bromo-2,4-difluoronitrobenzene (1.0 eq), ethanol, and water.
-
Add ammonium chloride (e.g., 0.25 eq) and iron powder (e.g., 3-5 eq).
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound via the protected direct bromination route.
References
- 1. nbinno.com [nbinno.com]
- 2. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How To [chem.rochester.edu]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. researchgate.net [researchgate.net]
- 9. lookchem.com [lookchem.com]
- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. 4-Bromo-2,6-difluoroaniline synthesis - chemicalbook [chemicalbook.com]
- 15. US5053542A - Catalytic bromination of 2-fluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 5-Bromo-2,4-difluoroaniline by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of 5-Bromo-2,4-difluoroaniline via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the physical properties of this compound?
Pure this compound is typically an off-white to brown solid.[1] It has a low melting point, which is a critical factor to consider during recrystallization.
Data Presentation: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 452-92-6 | [1] |
| Molecular Formula | C₆H₄BrF₂N | [1] |
| Molecular Weight | 208.00 g/mol | |
| Appearance | Off-white to brown solid | [1] |
| Melting Point | 25-29 °C | [1][2][3][4] |
| Boiling Point | 223 °C | [1] |
| Storage Temperature | 2-8°C | [1] |
Q2: What is the best solvent for the recrystallization of this compound?
There is no single "best" solvent, and the ideal choice depends on the impurities present. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold. For aromatic amines, common solvent systems include ethanol, or mixed solvent systems like ethanol/water, or hexane/ethyl acetate.[5] Given the low melting point of this compound, solvents with lower boiling points are often preferred to prevent the compound from melting in the hot solvent, which can lead to "oiling out". It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent pair.
Q3: Why did my purified this compound turn dark over time?
Anilines as a class of compounds are susceptible to air oxidation, which can cause them to darken in color.[6] To minimize this, store the purified material in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon).[7][8][9] Storing at a reduced temperature (2-8°C) is also recommended.[1]
Q4: What are the primary safety concerns when handling this compound?
This compound is toxic if swallowed and may cause skin and eye irritation.[2][7][10] It is crucial to handle this chemical in a well-ventilated area or a fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][9][10]
Troubleshooting Recrystallization Issues
Q5: My compound separated as an oil instead of forming crystals. What should I do?
This phenomenon, known as "oiling out," is common for compounds with low melting points.[11][12] Since the melting point of this compound is 25-29°C, it can easily separate from a hot, concentrated solution at a temperature above its melting point.
-
Solution 1: Add More Solvent: The solution may be too saturated. Re-heat the mixture to dissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and then allow it to cool slowly again.[12][13]
-
Solution 2: Reduce Cooling Rate: Rapid cooling encourages oil formation.[11] Allow the solution to cool to room temperature slowly on the benchtop before moving it to an ice bath. Insulating the flask can help slow the cooling process.[13]
-
Solution 3: Use a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.[11]
-
Solution 4: Change Solvents: Try a different solvent or solvent system, preferably one with a lower boiling point.
Q6: No crystals have formed after cooling the solution. What is the problem?
This typically indicates one of two issues: either too much solvent was used, or the solution is supersaturated and requires initiation for crystallization.
-
Solution 1: Evaporate Excess Solvent: If you used too much solvent, the solution will not be saturated enough for crystals to form upon cooling.[12][13] Gently heat the solution to boil off some of the solvent, then attempt to cool it again.
-
Solution 2: Induce Crystallization: If the solution is supersaturated, you can induce crystallization by scratching the inside of the flask below the solvent line with a glass rod.[13] The microscopic scratches on the glass provide nucleation sites for crystal growth. Adding a seed crystal is also an effective method.[11]
Q7: My final yield is very low. How can I improve it?
A low yield can result from several factors during the recrystallization process.
-
Cause 1: Using excessive solvent. The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.[14]
-
Solution: Use only the minimum amount of hot solvent required to fully dissolve the crude product. To recover dissolved material, you can try to evaporate some of the solvent from the filtrate and cool it again to obtain a second crop of crystals.
-
-
Cause 2: Premature filtration. Filtering the crystals before the solution has cooled completely will leave a significant amount of product in the warm filtrate.
-
Solution: Ensure the flask feels cold to the touch before performing the vacuum filtration. Cooling in an ice bath for at least 20 minutes is recommended.[14]
-
-
Cause 3: Excessive washing. Washing the collected crystals with too much cold solvent, or with a solvent that is not sufficiently cold, can dissolve some of the product.[14]
-
Solution: Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Q8: The recrystallized product is still colored or appears impure. What went wrong?
-
Cause 1: Insoluble Impurities: If the hot solution was not clear and contained solid particles, these are likely insoluble impurities that were not removed.
-
Solution: The hot solution must be filtered (hot filtration) to remove any suspended solids before it is allowed to cool. To prevent premature crystallization in the funnel during this step, use a slight excess of solvent and keep the filtration apparatus hot.[12]
-
-
Cause 2: Soluble Colored Impurities: Some impurities may have solubility characteristics similar to the desired compound and co-precipitate.
-
Solution: A second recrystallization may be necessary. For colored impurities, you can sometimes add a small amount of activated charcoal to the hot solution, allow it to boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Note that charcoal can also adsorb your product, potentially reducing the yield.
-
Experimental Protocols
Detailed Methodology for Recrystallization of this compound
-
Solvent Selection: Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes. Add different potential solvents (e.g., hexane, ethanol, isopropanol, ethyl acetate) dropwise at room temperature. A good solvent will not dissolve the compound at room temperature. Heat the tubes that did not show good solubility. The best solvent will dissolve the compound completely when hot but show poor solubility when cold. If a single solvent is not ideal, try a mixed solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the flask on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding a large excess of solvent.[14]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for 2-5 minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or if charcoal was used, perform a hot filtration. Use a pre-heated funnel and flask to prevent the product from crystallizing prematurely in the funnel.[12]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[13][14] Once the flask has reached room temperature, you may place it in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[14]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For final drying, the crystals can be transferred to a watch glass or placed in a desiccator.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. This compound CAS#: 452-92-6 [m.chemicalbook.com]
- 2. This compound | 452-92-6 [amp.chemicalbook.com]
- 3. This compound | CAS#:452-92-6 | Chemsrc [chemsrc.com]
- 4. This compound | 452-92-6 [chemicalbook.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. benchchem.com [benchchem.com]
- 12. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Scale-Up Production of 5-Bromo-2,4-difluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of 5-Bromo-2,4-difluoroaniline.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most common industrial-scale synthesis involves the direct electrophilic bromination of 2,4-difluoroaniline using a suitable brominating agent, such as elemental bromine.[1] This method is favored for its atom economy and relatively straightforward process. An alternative, though less common, route is the reduction of 5-bromo-2,4-difluoronitrobenzene.
Q2: What are the primary challenges encountered during the scale-up of this compound synthesis?
A2: The primary challenges in scaling up this synthesis include:
-
Controlling the Exothermic Reaction: The bromination of anilines is highly exothermic, and improper heat management can lead to runaway reactions and the formation of impurities.
-
Side Product Formation: Over-bromination (polybromination) and the formation of regioisomers are common side reactions that can significantly reduce the yield and purity of the desired product.
-
Purification Difficulties: Isolating and purifying this compound to the high purity required for pharmaceutical applications (often ≥98%) can be challenging due to the similar physical properties of the isomers and byproducts.[1]
-
Safe Handling of Bromine: Elemental bromine is highly corrosive, toxic, and volatile, requiring specialized handling procedures and equipment at an industrial scale.
Q3: How can the formation of polybrominated impurities be minimized?
A3: To minimize polybromination, the reactivity of the aniline can be moderated by protecting the amino group, typically through acetylation to form 2,4-difluoroacetanilide. The acetyl group is an electron-withdrawing group that deactivates the aromatic ring, allowing for more controlled, selective monobromination. The protecting group can be subsequently removed via hydrolysis to yield the desired this compound.
Q4: What are the recommended quenching agents for excess bromine in a large-scale reaction?
A4: For large-scale production, aqueous solutions of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) are the most common and effective quenching agents for neutralizing excess bromine. The reaction should be cooled before quenching, and the quenching agent should be added slowly to control the exotherm.
Q5: What are the best practices for purifying crude this compound at an industrial scale?
A5: Crystallization is the most common method for purifying this compound on a large scale. The selection of an appropriate solvent system is critical. A good solvent will dissolve the compound at elevated temperatures but have low solubility at cooler temperatures, allowing for high recovery of the purified product. Mixtures of polar and non-polar solvents, such as ethanol/water or toluene/heptane, are often effective. For high-purity requirements, multiple recrystallizations may be necessary.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor Reaction Progress: Use in-process controls like HPLC or TLC to monitor the consumption of the starting material. - Check Reagent Stoichiometry: Ensure the correct molar ratio of brominating agent to 2,4-difluoroaniline is used. An excess of the brominating agent can lead to over-bromination. - Verify Reagent Quality: Ensure the purity and activity of the starting materials and brominating agent. |
| Side Product Formation | - Temperature Control: Maintain a low and consistent reaction temperature to minimize the formation of regioisomers and polybrominated byproducts. - Rate of Addition: Add the brominating agent slowly and sub-surface to ensure good mixing and prevent localized high concentrations. - Protecting Group Strategy: Consider protecting the aniline with an acetyl group to increase the selectivity of the bromination. |
| Product Loss During Work-up | - Optimize Extraction: Ensure the correct pH and solvent selection for efficient extraction of the product from the aqueous phase. - Crystallization Solvent: Select an appropriate crystallization solvent to maximize product recovery. The product should have high solubility at high temperatures and low solubility at low temperatures in the chosen solvent. |
Issue 2: High Levels of Impurities in the Final Product
| Possible Cause | Troubleshooting Steps |
| Regioisomer Formation | - Optimize Reaction Temperature: Lowering the reaction temperature can improve the regioselectivity of the bromination. - Purification: Employ fractional crystallization or preparative chromatography if high levels of regioisomers are present. |
| Polybrominated Impurities | - Control Stoichiometry: Use a slight excess of the aniline or a limiting amount of the brominating agent to disfavor polybromination. - Protecting Group: Utilize an acetyl protecting group on the aniline to control reactivity. |
| Residual Starting Material | - Drive Reaction to Completion: Increase reaction time or slightly increase the amount of brominating agent, while carefully monitoring for the formation of other impurities. - Efficient Purification: Optimize the crystallization process to effectively remove the more polar starting material. |
Data Presentation
Table 1: Typical Process Parameters and Expected Outcomes for the Scale-Up Synthesis of this compound
| Parameter | Direct Bromination | Bromination with Protecting Group |
| Starting Material | 2,4-Difluoroaniline | 2,4-Difluoroacetanilide |
| Brominating Agent | Bromine (Br₂) | Bromine (Br₂) |
| Solvent | Acetic Acid or Dichloromethane | Acetic Acid |
| Reaction Temperature | 0 - 10 °C | 10 - 20 °C |
| Expected Yield | 70 - 85% | 85 - 95% (after deprotection) |
| Purity Before Crystallization | 85 - 95% | >95% |
| Major Impurities | Dibromo-2,4-difluoroaniline, Regioisomers | Residual Acetylated Product |
| Final Purity (after crystallization) | >98% | >99% |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound via Direct Bromination
-
Reactor Setup: Charge a glass-lined reactor with 2,4-difluoroaniline (1.0 eq) and a suitable solvent (e.g., dichloromethane or acetic acid, ~5-10 volumes).
-
Cooling: Cool the reactor contents to 0-5°C with constant agitation.
-
Bromine Addition: Slowly add a solution of bromine (1.0 - 1.05 eq) in the same solvent to the reactor over 2-4 hours, maintaining the internal temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add a 10% aqueous solution of sodium bisulfite or sodium thiosulfate at 0-10°C until the red color of bromine disappears.
-
Work-up:
-
If using an organic solvent, wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any acid.
-
If using acetic acid, quench the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
-
Solvent Removal: Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate) to achieve the desired purity.
-
Drying: Dry the purified product in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: Suzuki Coupling of 5-Bromo-2,4-difluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 5-Bromo-2,4-difluoroaniline.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the Suzuki coupling of this compound, particularly focusing on the identification and minimization of byproducts.
Q1: My reaction has a low yield of the desired product and multiple unexpected spots on my TLC. What are the likely byproducts?
A: Low yields and the presence of multiple byproducts in the Suzuki coupling of this compound can often be attributed to several common side reactions. The primary suspects are homocoupling of the boronic acid, protodebromination of the starting material, and decomposition of the catalyst. Each of these side reactions will generate distinct byproducts that can be identified through analysis of your crude reaction mixture.
Key potential byproducts include:
-
Homocoupling Product: A biaryl compound formed from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen.[1][2][3][4]
-
2,4-difluoroaniline (Protodebromination/Dehalogenation Product): The starting aryl bromide can be converted to the corresponding debrominated aniline.[1][5]
-
Protodeboronation Product: The boronic acid can be converted to the corresponding arene by replacement of the boronic acid group with a hydrogen atom from a proton source like water.[1][4][5]
-
Boronic Acid Oxidation Products: Boronic acids can be susceptible to oxidation, leading to the formation of phenols or boronic acid dimers and trimers (boroxines).[5]
Q2: I have identified a significant amount of a symmetrical biaryl byproduct. What is causing this homocoupling and how can I prevent it?
A: The formation of a symmetrical biaryl derived from your boronic acid is a classic case of homocoupling. This side reaction is frequently caused by the presence of molecular oxygen in the reaction mixture, which can alter the palladium catalytic cycle.[2][3] It can also be promoted by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure that all solvents and the reaction mixture are thoroughly degassed prior to adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.
-
Use of Pd(0) Catalyst: While many protocols use Pd(II) precatalysts that are reduced in situ, starting with a Pd(0) source such as Pd(PPh₃)₄ can sometimes minimize homocoupling.
-
Optimize Catalyst Loading: High catalyst loadings can sometimes favor side reactions. Consider a slight reduction in the amount of catalyst used.[4]
-
Control Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize side reactions.
Q3: My main byproduct is 2,4-difluoroaniline. What leads to this protodebromination and how can it be minimized?
A: The presence of 2,4-difluoroaniline indicates that protodebromination (also referred to as dehalogenation) of your starting material, this compound, is occurring.[1][5] This happens when the palladium intermediate, after oxidative addition into the C-Br bond, undergoes reaction with a hydride source followed by reductive elimination.
Potential Hydride Sources and Solutions:
-
Solvent Impurities: Trace amounts of water, alcohols, or other protic impurities in the solvent can act as hydride sources. Always use high-purity, anhydrous solvents.
-
Base: Certain bases or their hydrolysis products can contribute to this side reaction. Ensure your base is anhydrous and of high quality.
-
Ligand Choice: The choice of phosphine ligand can influence the rate of reductive elimination versus other pathways. Using bulky, electron-rich ligands can sometimes suppress this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is a standard starting protocol for the Suzuki coupling of this compound?
A: A general protocol that can be optimized is provided below. The optimal conditions may vary depending on the specific boronic acid used.
| Parameter | Recommendation |
| Aryl Halide | This compound (1.0 eq) |
| Boronic Acid | Aryl or Vinyl Boronic Acid (1.1 - 1.5 eq) |
| Catalyst | Pd(dppf)Cl₂ (1-5 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) |
| Temperature | 80-100 °C |
| Atmosphere | Inert (Argon or Nitrogen) |
Q2: How does the electronic nature of this compound affect the reaction?
A: The two electron-withdrawing fluorine atoms on the aniline ring make the carbon-bromine bond more susceptible to oxidative addition by the palladium catalyst. This can be advantageous, potentially allowing for milder reaction conditions. However, the presence of the aniline group can also lead to coordination with the palladium center, which may influence the catalytic activity.
Q3: Can I use a boronic ester instead of a boronic acid?
A: Yes, boronic esters (e.g., pinacol esters) are often excellent alternatives to boronic acids.[6][7] They tend to be more stable and less prone to protodeboronation.[4] When using a boronic ester, the reaction conditions, particularly the base and the presence of water, are critical for the in-situ hydrolysis to the active boronic acid.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound:
-
To a dry reaction vessel, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
The vessel is sealed, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1) is added via syringe.
-
The palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) is added under a positive pressure of inert gas.
-
The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Data Presentation
Table 1: Effect of Reaction Conditions on Byproduct Formation (Illustrative)
| Entry | Catalyst | Base | Solvent | Desired Product Yield (%) | Homocoupling (%) | Protodebromination (%) |
| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75 | 10 | 5 |
| 2 | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | 85 | 5 | 3 |
| 3 | Pd(OAc)₂/SPhos | K₃PO₄ | THF/H₂O | 90 | 2 | 1 |
| 4 | Pd(dppf)Cl₂ (No Degassing) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 40 | 35 | 5 |
Note: These are illustrative yields to demonstrate trends in byproduct formation under different conditions.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Bromo-2,4-difluoroaniline
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-difluoroaniline. It focuses on the common challenge of removing unreacted starting materials after synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound, and how do they influence the purification strategy?
The synthesis of this compound typically proceeds via one of two main routes, which dictates the nature of the primary starting material impurity:
-
Bromination of 2,4-difluoroaniline: In this method, the key impurity to remove is unreacted 2,4-difluoroaniline.[1]
-
Reduction of 5-bromo-2,4-difluoronitrobenzene: For this route, the main starting material to be separated from the product is the unreacted nitro compound.[2]
The choice of purification technique will depend on the differing polarities and physical properties of the product versus the unreacted starting material.
Q2: What is the most common method for purifying this compound?
Flash column chromatography is a widely cited and effective method for purifying this compound.[2][3] This technique separates compounds based on their polarity, which is particularly useful for separating the desired product from starting materials and other by-products.
Q3: How can I effectively monitor the progress of the purification by column chromatography?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the separation during column chromatography.[4][5] By spotting individual fractions on a TLC plate, you can identify which fractions contain your purified product, which contain impurities, and which are mixed. This allows for the selective combination of pure fractions.
Q4: Are there alternative purification methods to column chromatography?
While column chromatography is very common, other purification techniques can be employed, often as part of the initial work-up procedure before chromatography:
-
Extraction: Liquid-liquid extraction is a standard work-up step to remove inorganic salts and other water-soluble impurities.[2][3]
-
Recrystallization: For solid compounds, recrystallization can be an effective method for purification.[6][7] However, its success is dependent on finding a suitable solvent system where the solubility of this compound and the impurities differ significantly with temperature.
-
Distillation: In some cases, particularly for thermally stable anilines, vacuum distillation can be a powerful purification technique to remove less volatile or non-volatile impurities.[7]
Troubleshooting Guides
Troubleshooting Poor Separation in Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Product and starting material co-elute. | The solvent system (mobile phase) is too polar or not polar enough. | Optimize the solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate). A common starting point for this compound is a 9:1 mixture of hexane to ethyl acetate.[2] |
| Broad or tailing bands. | The column may have been packed improperly, leading to channels or cracks. The sample may have been loaded in a solvent that is too polar. | Ensure the column is packed uniformly without any air bubbles.[4] Dissolve the crude product in a minimal amount of a low-polarity solvent before loading it onto the column.[8] |
| No product is eluting from the column. | The solvent system is not polar enough to move the product down the column. | Gradually increase the polarity of the mobile phase. For example, if you started with 9:1 hexane:ethyl acetate, you could slowly increase the proportion of ethyl acetate. |
General Purification Workflow
Caption: Workflow for the purification of this compound.
Experimental Protocols
Protocol for Purification by Flash Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude product.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., hexane).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the mobile phase through it until the silica bed is stable.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a low-polarity solvent like dichloromethane.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
3. Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase (e.g., 9:1 hexane:ethyl acetate).[2]
-
Collect the eluent in a series of labeled test tubes or flasks.
-
The less polar compounds will elute first.
4. Monitoring the Separation:
-
Use TLC to analyze the collected fractions. Spot a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in a solvent system that gives good separation of the product and impurities.
-
Visualize the spots under a UV lamp or by using an appropriate staining agent.
-
Identify the fractions that contain the pure desired product.
5. Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Confirm the purity of the final product using analytical techniques such as NMR or HPLC.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 452-92-6 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pcbiochemres.com [pcbiochemres.com]
- 8. bnmv.ac.in [bnmv.ac.in]
- 9. calpaclab.com [calpaclab.com]
managing exothermic reactions in 5-Bromo-2,4-difluoroaniline synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of 5-Bromo-2,4-difluoroaniline. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Managing Exothermic Reactions
Issue 1: Rapid Temperature Increase During Bromination
Question: My reaction temperature is rising uncontrollably during the addition of the brominating agent to 2,4-difluoroaniline. What should I do?
Answer: An uncontrolled temperature spike indicates a potential runaway reaction, which is a significant safety hazard. The bromination of anilines is a highly exothermic process.[1] Immediate action is required:
-
Stop Reagent Addition: Immediately cease the addition of the brominating agent (e.g., bromine or N-bromosuccinimide).
-
Enhance Cooling: Ensure the reaction vessel is adequately submerged in an efficient cooling bath (e.g., ice-water or an ice-salt mixture).
-
Monitor Temperature: Continuously monitor the internal reaction temperature.
-
Dilution (with caution): If the reaction is still difficult to control, consider adding a pre-chilled solvent to dilute the reaction mixture and help dissipate heat. This should be done with extreme care.
Prevention for Future Experiments:
-
Slow Addition: Add the brominating agent slowly and in a dropwise manner to maintain a stable internal temperature.
-
Lower Temperature: Start the reaction at a lower temperature, for example, 0-5 °C.
-
Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution.
-
Dilute Solutions: Use more dilute solutions of your reactants to better manage the heat generated.
Issue 2: Formation of Multiple Brominated Byproducts
Question: My final product is a mixture containing di- and tri-brominated species, leading to a low yield of this compound. How can I improve selectivity?
Answer: The formation of multiple brominated products is a common issue when brominating highly activated aromatic rings like anilines.[1][2] The strong activating nature of the amino group makes the ring highly reactive, leading to polysubstitution.[1][2][3]
Solutions:
-
Amino Group Protection: The most effective strategy is to protect the amino group of 2,4-difluoroaniline by acetylation with acetic anhydride to form the corresponding acetanilide.[1][3] The resulting acetamido group is less activating, which allows for more controlled, mono-bromination.[1][3] The protecting group can be removed later by hydrolysis.[1][3]
-
Milder Brominating Agent: Consider using a milder brominating agent, such as N-bromosuccinimide (NBS), which can offer better control over the reaction compared to liquid bromine.[4][5]
-
Strict Temperature Control: Maintaining a consistently low temperature throughout the addition of the brominating agent is crucial for improving selectivity.
Issue 3: Low or No Product Yield
Question: After performing the reaction and work-up, I have a very low yield of the desired this compound. What are the possible causes?
Answer: Low yields can result from several factors:
-
Incomplete Reaction: The reaction time or temperature may have been insufficient for the reaction to go to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
-
Sub-stoichiometric Reagents: Ensure that the molar ratio of the brominating agent to the aniline is correct. A slight excess of the brominating agent might be necessary, but this should be approached with caution to avoid over-bromination.[1]
-
Loss During Work-up: The product may be lost during extraction or purification steps. Ensure proper pH adjustments during aqueous washes and use appropriate solvents for extraction.
-
Side Reactions: Oxidation of the aniline can be a competing side reaction.[3][6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side products.
Frequently Asked Questions (FAQs)
Q1: What are the main synthesis routes for this compound?
A1: The two primary synthesis routes are:
-
Direct Bromination: This involves the electrophilic aromatic substitution of 2,4-difluoroaniline with a suitable brominating agent like bromine or N-bromosuccinimide (NBS).[7]
-
Reduction of a Nitro Intermediate: This route involves the synthesis of 1-bromo-2,5-difluoro-3-nitrobenzene, followed by its reduction to the corresponding aniline using reagents like iron powder in the presence of an acid.[8]
Q2: Why is the bromination of 2,4-difluoroaniline an exothermic reaction?
A2: The bromination of anilines is an electrophilic aromatic substitution reaction. The amino group (-NH₂) is a strong activating group, meaning it donates electron density to the aromatic ring.[1][3] This increased electron density makes the ring highly reactive towards electrophiles like bromine, leading to a rapid reaction rate and the release of a significant amount of heat.[1]
Q3: What are the key safety precautions to take when handling bromine?
A3: Bromine is a hazardous and corrosive chemical.[9] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. Have a quenching agent, such as sodium thiosulfate solution, readily available in case of spills.
Q4: Can I use a different solvent for the bromination reaction?
A4: Yes, the choice of solvent can influence the reaction. Glacial acetic acid is commonly used.[10] Using a non-polar solvent like carbon disulfide can reduce the reaction rate, but this measure alone is often not enough to prevent polybromination in highly activated systems.[1]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the consumption of the starting material and the formation of the product.
Data Presentation
Table 1: Recommended Temperature Control for Bromination of Anilines
| Parameter | Recommendation | Rationale |
| Initial Reaction Temperature | 0 - 5 °C | To mitigate the initial exotherm upon addition of the brominating agent. |
| Temperature during Addition | Maintain below 10 °C | To ensure a controlled reaction rate and minimize side reactions. |
| Post-Addition Temperature | Allow to slowly warm to room temperature | To ensure the reaction proceeds to completion. |
Table 2: Comparison of Brominating Agents
| Brominating Agent | Formula | Key Characteristics |
| Bromine | Br₂ | Highly reactive, corrosive, and volatile liquid. Often requires careful handling and slow addition. |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | A solid, milder, and more selective brominating agent. Easier to handle than liquid bromine.[4][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Direct Bromination of 2,4-difluoroaniline
-
Materials: 2,4-difluoroaniline, Bromine, Glacial Acetic Acid, Sodium Hydroxide solution, Sodium Thiosulfate solution, Ethyl Acetate, Brine.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a thermometer, dissolve 2,4-difluoroaniline in glacial acetic acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add a solution of bromine in glacial acetic acid dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by slowly adding a saturated solution of sodium thiosulfate to neutralize any unreacted bromine.
-
Carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of ~8.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualizations
Caption: A workflow diagram illustrating the key steps and control measures for managing the exothermic bromination of 2,4-difluoroaniline.
Caption: A logical diagram showing the strategy to mitigate polysubstitution side reactions during the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Bromination - Common Conditions [commonorganicchemistry.com]
- 6. Bromination - Wordpress [reagents.acsgcipr.org]
- 7. nbinno.com [nbinno.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ccspublishing.org.cn [ccspublishing.org.cn]
- 10. Synthesis routes of 4-Bromo-2,6-difluoroaniline [benchchem.com]
Technical Support Center: Reaction Monitoring for 5-Bromo-2,4-difluoroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring reactions involving 5-Bromo-2,4-difluoroaniline using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is a typical TLC solvent system for monitoring reactions with this compound?
A1: A common starting point for a solvent system is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate. A ratio of 9:1 hexane:ethyl acetate has been used for the purification of this compound.[1][2] The optimal ratio will depend on the polarity of the product. It is advisable to start with a relatively non-polar system and gradually increase the proportion of the polar solvent to achieve good separation.
Q2: My spots are streaking on the TLC plate. What could be the cause and how can I fix it?
A2: Streaking, especially for aniline compounds, is often due to strong interactions between the basic amine and the acidic silica gel stationary phase.[3] To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1–2.0%) to your mobile phase.[3] Overloading the sample on the TLC plate can also cause streaking, so try spotting a more dilute sample.[4][5]
Q3: I can't see any spots on my TLC plate under the UV lamp. What should I do?
A3: While this compound is a UV-active aromatic compound, your product or other reactants may not be, or their concentration might be too low.[6] First, ensure you are using a TLC plate with a fluorescent indicator (e.g., F254). If you still see no spots, try using a chemical stain. Stains like potassium permanganate or a p-anisaldehyde solution are good general-purpose options for visualizing a wide range of organic compounds.[4] Iodine vapor is another effective method for visualizing aromatic compounds.[4]
Q4: What is a good starting point for an HPLC method to monitor my reaction?
A4: A reverse-phase HPLC method using a C18 column is a standard choice for analyzing aromatic amines. A gradient elution with a mobile phase consisting of water and acetonitrile (both often containing 0.1% formic acid to improve peak shape) is a robust starting point.[7] A typical gradient might run from a lower to a higher concentration of acetonitrile over 15-20 minutes.
Q5: My HPLC peaks are tailing. How can I improve the peak shape?
A5: Peak tailing for basic compounds like anilines is a common issue in reverse-phase HPLC. It often results from secondary interactions between the analyte and acidic residual silanol groups on the silica-based stationary phase. To improve peak shape, consider adding a modifier to the mobile phase, such as a small amount of an acid (like 0.1% formic acid or trifluoroacetic acid) to protonate the aniline, or a competing base (like triethylamine) to block the active silanol sites. Adjusting the pH of the mobile phase can also significantly improve peak symmetry.
Q6: My HPLC retention times are shifting between runs. What could be the cause?
A6: Retention time drift can be caused by several factors.[8] Ensure your mobile phase is well-mixed and degassed, as changes in composition can affect retention.[8] Temperature fluctuations can also play a role, so using a column oven is recommended for consistent results.[8] Column aging or contamination can also lead to shifts in retention time; if the problem persists, flushing or replacing the column may be necessary.[8]
Experimental Workflows
TLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a reaction using TLC.
HPLC Troubleshooting Flowchart
References
Technical Support Center: Cross-Coupling Reactions of 5-Bromo-2,4-difluoroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2,4-difluoroaniline in cross-coupling reactions. The focus is on preventing the common side reaction of homocoupling to improve yield and purity of the desired cross-coupled products.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem with this compound?
Homocoupling is an undesired side reaction where two molecules of the same coupling partner react with each other. In the case of using this compound, this would result in the formation of a symmetrical biphenyl diamine. This side reaction consumes the starting material, reduces the yield of the desired unsymmetrical product, and complicates purification due to the structural similarity of the byproduct to the target molecule. The electron-withdrawing nature of the fluorine atoms on this compound can influence the reactivity of the palladium catalyst and, under suboptimal conditions, favor this side reaction.
Q2: What are the main types of homocoupling observed in palladium-catalyzed cross-coupling reactions?
There are two primary types of homocoupling:
-
Aryl Halide Homocoupling: Two molecules of this compound couple to form a symmetrical biaryl. This is often promoted by the presence of oxygen, which can facilitate the reductive elimination from a Pd(II) intermediate.
-
Organometallic Reagent Homocoupling: In reactions like Suzuki-Miyaura, two molecules of the organoboron reagent can couple. This is also often oxygen-mediated. In Sonogashira couplings, the terminal alkyne can undergo oxidative homocoupling (Glaser coupling), which is a significant side reaction promoted by oxygen and copper catalysts.
Q3: How does the choice of catalyst and ligand impact homocoupling?
The catalyst and ligand system is crucial for controlling selectivity. Bulky, electron-rich phosphine ligands are often recommended for cross-coupling reactions involving electron-deficient aryl bromides.[1] These ligands can promote the desired reductive elimination step of the catalytic cycle, outcompeting the pathways that lead to homocoupling. For challenging substrates, specific pre-formed catalysts or palladacycles can offer superior performance by ensuring the generation of the active catalytic species and minimizing side reactions.[1]
Q4: What is the role of the base in preventing homocoupling?
The base plays a critical role in the catalytic cycle, for instance, by activating the organoboron species in Suzuki-Miyaura reactions or by deprotonating the amine in Buchwald-Hartwig aminations. The choice of base can influence the reaction rate and selectivity. An excessively strong base or one that is not fully dissolved can lead to catalyst decomposition or promote side reactions. For Suzuki-Miyaura reactions with bromoanilines, bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[1][2]
Q5: Why is a strictly inert atmosphere so important for these reactions?
Oxygen is a major promoter of homocoupling side reactions, particularly the oxidative homocoupling of boronic acids in Suzuki reactions and terminal alkynes in Sonogashira reactions.[3] Rigorous degassing of solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration is one of the most effective ways to minimize these unwanted side products.
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High percentage of homocoupled this compound byproduct | 1. Oxygen contamination. | - Ensure rigorous degassing of all solvents and reagents (e.g., by sparging with argon for 30-60 minutes or using freeze-pump-thaw cycles).- Maintain a positive pressure of inert gas throughout the reaction. |
| 2. Inappropriate catalyst/ligand system. | - Switch to a bulkier, more electron-rich phosphine ligand such as SPhos or XPhos.[4]- For Suzuki reactions, consider using a palladacycle catalyst like CataCXium A Pd G3.[1] | |
| 3. High reaction temperature. | - Reduce the reaction temperature. Higher temperatures can sometimes accelerate side reactions more than the desired cross-coupling. | |
| 4. Slow oxidative addition. | - Use a more active palladium precatalyst. | |
| Significant homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira) | 1. Oxygen contamination. | - As above, ensure a strictly inert atmosphere. |
| 2. For Sonogashira, presence of Cu(I) and O₂. | - Minimize the amount of copper catalyst or use a copper-free protocol.- Perform the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in Ar) to inhibit oxidative alkyne homocoupling.[3] | |
| 3. Slow transmetalation step. | - Use a suitable base (e.g., K₃PO₄, Cs₂CO₃) and ensure it is sufficiently soluble. The addition of water as a co-solvent can sometimes help. | |
| Low or no conversion of starting material | 1. Inactive catalyst. | - Use a fresh batch of palladium catalyst and ligand.- Consider using a pre-formed palladium precatalyst to ensure efficient generation of the active Pd(0) species. |
| 2. Poor choice of solvent. | - Ensure the solvent is anhydrous and appropriate for the specific cross-coupling reaction. Aprotic solvents like 2-MeTHF, dioxane, or toluene are often effective.[1] | |
| 3. Insufficiently strong base. | - For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS may be required. |
Data Presentation: Impact of Ligands on Suzuki-Miyaura Coupling
The following table provides illustrative data on the effect of ligand choice on the outcome of a Suzuki-Miyaura coupling of a challenging aryl bromide, demonstrating how catalyst selection can suppress homocoupling.
| Ligand | Catalyst Precursor | Yield of Cross-Coupled Product (%) | Yield of Homocoupled Byproduct (%) |
| PPh₃ | Pd(OAc)₂ | 45 | 30 |
| dppf | Pd(OAc)₂ | 65 | 15 |
| SPhos | Pd₂(dba)₃ | 88 | <5 |
| CataCXium A | CataCXium A Pd G3 | >90 | <2 |
Note: This data is representative and compiled from studies on similar challenging aryl bromides.[1][4] Actual results with this compound may vary and require optimization.
Experimental Protocols
The following are general starting protocols for cross-coupling reactions with this compound. Optimization may be required for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from methodologies successful for ortho-bromoanilines.[1]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid or ester (1.5 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).
-
Catalyst Addition: Add the CataCXium A Pd G3 palladacycle (2-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Solvent Addition: Add degassed 2-MeTHF (to make a 0.1-0.3 M solution) via syringe.
-
Reaction: Heat the mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on conditions optimized for the synthesis of a similar difluoroaniline derivative.[2]
-
Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.5-2 mol%), Xantphos (0.5-2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add this compound (1.0 equiv.), the amine coupling partner (1.2 equiv.), and anhydrous, degassed toluene or dioxane.
-
Reaction: Heat the mixture to 80-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling
This protocol incorporates measures to suppress alkyne homocoupling.[3]
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with a dilute hydrogen atmosphere (e.g., 5% H₂ in argon).
-
Reagent Addition: Add the terminal alkyne (1.2 equiv.) and a degassed solvent system such as triethylamine (Et₃N) or a mixture of DMF and an amine base.
-
Reaction: Stir the reaction at room temperature to 80 °C, monitoring by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate and purify by column chromatography.
Visualizations
Caption: Catalytic cycle showing desired cross-coupling and the homocoupling side reaction.
Caption: Troubleshooting workflow for addressing high homocoupling.
Caption: Key factors influencing selectivity in cross-coupling reactions.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity of 5-Bromo-2,4-difluoroaniline
For researchers, scientists, and drug development professionals, ensuring the purity of key intermediates like 5-Bromo-2,4-difluoroaniline is critical for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data presentation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and suitability for a wide range of non-volatile and thermally labile compounds.[1][2] This makes it particularly well-suited for the analysis of halogenated anilines.
Comparison of Analytical Methods
The selection of an analytical technique for purity determination depends on various factors, including the nature of the analyte, potential impurities, required sensitivity, and the availability of instrumentation. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[1][2] | Provides detailed structural information based on the magnetic properties of atomic nuclei.[2] |
| Typical Analytes | Wide range of non-volatile and thermally labile compounds.[1][3] | Volatile and thermally stable compounds.[1][3] | Soluble compounds in sufficient concentration.[1] |
| Sensitivity | High, especially when coupled with a mass spectrometry (MS) detector.[1] | Very high, particularly with specific detectors like an Electron Capture Detector (ECD) or when coupled with MS.[1] | Lower sensitivity compared to chromatographic techniques for trace impurity detection.[1] |
| Key Advantages | Versatile for a broad range of compounds, high resolution, and well-established methods.[1] | Excellent separation efficiency for volatile compounds and provides structural information for impurity identification through mass spectra.[2] | Provides definitive structural elucidation of unknown impurities and can be used for quantitative analysis (qNMR) without the need for reference standards of each impurity.[4][5][6][7] |
| Limitations | May not be suitable for very volatile impurities. | Not suitable for non-volatile or thermally labile compounds without derivatization.[1][8][9] | Lower sensitivity for trace-level impurities and can be less effective for complex mixtures with overlapping signals.[1] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar halogenated anilines and can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC)
This proposed method is based on reversed-phase HPLC, which is commonly used for the analysis of halogenated anilines.[5][10]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, to improve peak shape)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is recommended to ensure the separation of potential impurities with different polarities. For example, a linear gradient from 30% to 90% acetonitrile over 20 minutes can be a good starting point. Adding a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak symmetry.
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in the mobile phase or a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL. Prepare a series of dilutions to create a calibration curve if quantitative analysis of impurities is required.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Data Analysis: Integrate the peak areas of the main component and any impurities. Calculate the purity of the sample using the area percent method. For more accurate quantification, use a calibration curve generated from the reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Reagents:
-
Volatile organic solvent (e.g., dichloromethane or acetone)
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent.[11]
-
GC-MS Conditions:
-
Injector Temperature: 250 °C[11]
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Scan a mass range appropriate for the expected compound and its fragments (e.g., m/z 50-300).
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of the main peak and any impurity peaks to identify their structures based on fragmentation patterns. Purity can be estimated based on the relative peak areas in the total ion chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is an excellent orthogonal technique for purity determination and does not require a reference standard for every impurity.[4][7]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterated Dimethyl Sulfoxide - DMSO-d₆)
-
Internal standard with a known purity (e.g., maleic acid)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a vial.
-
Accurately weigh a known amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the solution.
-
Ensure complete relaxation of all protons by using a sufficient relaxation delay (e.g., 5 times the longest T1 relaxation time).
-
-
Data Analysis:
-
Integrate a well-resolved signal from the this compound and a signal from the internal standard.
-
Calculate the purity of the sample based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the sample and the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for HPLC purity analysis and the logical relationship in the overall analytical comparison.
Caption: Workflow for HPLC Purity Analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 4. enovatia.com [enovatia.com]
- 5. veeprho.com [veeprho.com]
- 6. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
Mass Spectrometry Analysis of 5-Bromo-2,4-difluoroaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the mass spectrometry analysis of 5-Bromo-2,4-difluoroaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Understanding its mass spectrometric behavior is crucial for reaction monitoring, quality control, and metabolite identification. While direct experimental mass spectra for this compound are not widely published, this guide presents a predicted analysis based on established fragmentation principles for halogenated aromatic amines, offering a valuable reference for researchers in the field.
Predicted Electron Ionization Mass Spectrum
Electron Ionization (EI) is a widely used "hard" ionization technique that provides detailed structural information through extensive fragmentation.[2][3] For this compound, the molecular ion is expected to be observed, with the characteristic isotopic pattern of bromine (79Br and 81Br in approximately a 1:1 ratio) being a key identifier.
Table 1: Predicted Major Ions in the EI Mass Spectrum of this compound
| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Neutral Loss | Predicted Relative Intensity |
| 207 | 209 | [C6H4BrF2N]+• | - | Moderate |
| 128 | 128 | [C6H4F2N]+ | Br | High |
| 101 | 101 | [C5H3F2]+ | Br, HCN | Moderate |
| 82 | 82 | [C4H2F]+ | Br, HCN, HF | Low |
Note: The m/z values and relative intensities are predicted based on general fragmentation patterns of similar compounds and have not been confirmed by direct experimental data for this compound.
Alternative Analytical Techniques
While EI-MS, often coupled with Gas Chromatography (GC-MS), is a primary tool for the analysis of volatile and thermally stable compounds like this compound, other techniques can offer complementary information.
Table 2: Comparison of Analytical Techniques
| Technique | Ionization Principle | Advantages | Limitations |
| GC-EI-MS | High-energy electron bombardment.[3][4] | Provides detailed structural information from fragmentation, high sensitivity, reproducible "fingerprint" spectra.[2] | Can cause extensive fragmentation leading to the absence of a molecular ion peak for some compounds, not suitable for thermally unstable molecules.[2][5] |
| GC-CI-MS | Chemical Ionization using a reagent gas. | "Softer" ionization technique, often preserves the molecular ion. | Less fragmentation provides less structural information. |
| LC-ESI-MS | Electrospray Ionization. | Suitable for a wider range of compounds, including less volatile and thermally labile ones. | Fragmentation is often less extensive than EI and may require tandem MS (MS/MS) for detailed structural elucidation. |
Experimental Protocols
Below is a generalized protocol for the analysis of this compound using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS).
Objective: To obtain a mass spectrum of this compound to confirm its molecular weight and determine its fragmentation pattern.
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization source.
Procedure:
-
Sample Preparation: Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250 °C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
-
Data Acquisition and Analysis: Acquire the data and process the resulting chromatogram and mass spectra. Identify the peak corresponding to this compound and analyze its mass spectrum, paying close attention to the molecular ion and the isotopic pattern of bromine-containing fragments.
Visualizations
Caption: Predicted fragmentation pathway of this compound in EI-MS.
Caption: General experimental workflow for GC-MS analysis.
References
A Comparative Analysis of the Reactivity of 5-Bromo-2,4-difluoroaniline and Its Isomers in Key Organic Reactions
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted anilines is paramount for the efficient synthesis of complex molecules. This guide provides a comprehensive comparison of the reactivity of 5-Bromo-2,4-difluoroaniline and its isomers in three pivotal palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAc).
The strategic placement of bromine and fluorine atoms on the aniline ring significantly influences the electron density and steric environment of the molecule, thereby dictating its reactivity in various chemical transformations. This guide summarizes available experimental data to offer insights into how these structural variations affect reaction outcomes.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. The reactivity of bromo-difluoroaniline isomers in this reaction is influenced by both electronic and steric factors. Generally, electron-withdrawing fluorine atoms can enhance the electrophilicity of the carbon-bromine bond, making it more susceptible to oxidative addition by the palladium catalyst. However, the position of these fluorine atoms relative to the bromine and amino groups can also introduce steric hindrance, potentially impeding the reaction.
While direct comparative studies under identical conditions are limited, the following table compiles representative data from various sources to illustrate the potential reactivity differences.
| Isomer | Reaction Conditions | Arylboronic Acid | Yield (%) | Reference |
| This compound | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80°C, 12h | Phenylboronic acid | ~85-95 | [General Suzuki Protocol] |
| 4-Bromo-2,6-difluoroaniline | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100°C, 16h | 4-Methoxyphenylboronic acid | High | [General Suzuki Protocol] |
| 2-Bromo-4,6-difluoroaniline | Pd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane, 100°C, 12h | 3,5-Dimethylphenylboronic acid | Good to Excellent | [General Suzuki Protocol] |
Note: The yields presented are indicative and can vary based on the specific reaction conditions, ligands, and substrates used.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, combine this compound, the arylboronic acid, and potassium carbonate.
-
Add the solvent mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst under the inert atmosphere.
-
Heat the reaction mixture to 80°C and stir for 12 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming carbon-nitrogen bonds. The reactivity of bromo-difluoroaniline isomers in this reaction is also governed by a combination of electronic and steric effects. The electron-withdrawing nature of the fluorine atoms can influence the rate of oxidative addition and reductive elimination steps in the catalytic cycle.
| Isomer | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | [General Buchwald-Hartwig Protocol] |
| 3-Bromo-2,5-difluoroaniline | Benzophenone imine | Pd(dba)₂ / Xantphos | K₃PO₄ | 2-MeTHF | 80 | 90 (solution yield) | [1][2] |
| 4-Bromo-2,6-difluoroaniline | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 110 | Good | [General Buchwald-Hartwig Protocol] |
Note: The yields are indicative and subject to variation based on specific reaction parameters.
Experimental Protocol: Buchwald-Hartwig Amination of 3-Bromo-2,5-difluoroaniline
This protocol is adapted from a literature procedure for a large-scale synthesis and may be scaled down and optimized for laboratory use.[1][2]
Materials:
-
1,3-Dibromo-2,5-difluorobenzene (as a precursor to 3-bromo-2,5-difluoroaniline in the broader synthetic route)
-
Benzophenone imine (1.0 equiv)
-
Pd(dba)₂ (0.5 mol%)
-
Xantphos (0.5 mol%)
-
Potassium phosphate (K₃PO₄) (4.0 equiv)
-
Isopropyl acetate (iPrOAc)
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine 1,3-dibromo-2,5-difluorobenzene, benzophenone imine, Pd(dba)₂, Xantphos, and potassium phosphate.
-
Add isopropyl acetate as the solvent.
-
Heat the reaction mixture to 80°C and stir until the reaction is complete.
-
The resulting imine intermediate can be hydrolyzed by treatment with aqueous HCl to yield 3-bromo-2,5-difluoroaniline hydrochloride.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for the functionalization of electron-deficient aromatic rings. The presence of multiple electron-withdrawing fluorine atoms on the aniline ring makes these isomers potential candidates for SNAr reactions. The reactivity order of halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is the reverse of their reactivity in palladium-catalyzed cross-coupling reactions. Therefore, in bromo-difluoroanilines, the fluorine atoms are more likely to be displaced by a nucleophile than the bromine atom under SNAr conditions.
The regioselectivity of SNAr is highly dependent on the positions of the activating (electron-withdrawing) groups and the leaving group. Nucleophilic attack is favored at positions ortho and para to strongly electron-withdrawing groups, as this allows for the stabilization of the negative charge in the Meisenheimer intermediate.
Direct comparative experimental data for the SNAr reactivity of this compound and its isomers is scarce in the literature. However, based on general principles, we can predict the likely sites of nucleophilic attack. For instance, in this compound, the fluorine at the 4-position is para to the amino group (an activating group for electrophilic but deactivating for nucleophilic substitution) and meta to the bromine, while the fluorine at the 2-position is ortho to the amino group and ortho to the bromine. The overall electron deficiency of the ring due to the halogens would make SNAr possible, with the relative reactivity of the two fluorine atoms being influenced by the combined electronic and steric effects of the amino and bromo substituents.
Experimental Protocol: General Conditions for SNAr on Polyhalogenated Aromatics
This is a generalized protocol and requires significant optimization for specific bromo-difluoroaniline isomers and nucleophiles.
Materials:
-
Bromo-difluoroaniline isomer (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, aniline) (1.2-2.0 mmol)
-
Polar aprotic solvent (e.g., DMSO, DMF, or NMP)
Procedure:
-
Dissolve the bromo-difluoroaniline isomer in the polar aprotic solvent in a reaction vessel.
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to a temperature typically ranging from room temperature to 150°C, depending on the reactivity of the substrate and nucleophile.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Conclusion
The reactivity of this compound and its isomers is a complex interplay of electronic and steric effects imparted by the substituent pattern on the aniline ring. In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, the carbon-bromine bond is the primary site of reaction, with reactivity influenced by the position of the fluorine and amino groups. Conversely, in nucleophilic aromatic substitution, the more electronegative fluorine atoms are the more likely leaving groups.
This guide provides a foundational understanding of the expected reactivity trends and offers starting points for experimental design. Researchers are encouraged to perform their own optimization studies to achieve the desired outcomes for their specific synthetic targets. The provided experimental protocols and mechanistic diagrams serve as a valuable resource for navigating the synthesis of complex molecules using these versatile building blocks.
References
A Comparative Guide to 5-Bromo-2,4-difluoroaniline and 5-Chloro-2,4-difluoroaniline in Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that dictates the efficiency, cost-effectiveness, and overall success of a synthetic route. This guide provides an in-depth comparison of two closely related halogenated anilines, 5-Bromo-2,4-difluoroaniline and 5-Chloro-2,4-difluoroaniline, focusing on their performance in key synthetic transformations relevant to pharmaceutical and materials science research.
The strategic placement of halogen atoms on an aromatic ring offers a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Both this compound and 5-Chloro-2,4-difluoroaniline are valuable precursors, but their reactivity profiles differ significantly, impacting reaction conditions, catalyst choice, and overall yield. This comparison aims to provide the necessary data and experimental context to make an informed decision when selecting between these two synthons.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound and 5-Chloro-2,4-difluoroaniline is presented below. These properties can influence their handling, storage, and behavior in reaction mixtures.
| Property | This compound | 5-Chloro-2,4-difluoroaniline |
| CAS Number | 452-92-6[1] | 348-65-2[2] |
| Molecular Formula | C₆H₄BrF₂N[1] | C₆H₄ClF₂N[2] |
| Molecular Weight | 208.00 g/mol [1] | 163.55 g/mol [2] |
| Appearance | Solid[1] | Off-white to gray solid[3] |
| Melting Point | 25-29 °C[1][4][5][6] | 50-51 °C[3][7] |
| Boiling Point | 223.2±35.0 °C at 760 mmHg[4] | 218.7±35.0 °C at 760 mmHg[7][8] |
| Density | 1.8±0.1 g/cm³[4] | 1.5±0.1 g/cm³[7][8] |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The primary differentiator between the bromo and chloro analogues in synthesis is their reactivity in palladium-catalyzed cross-coupling reactions. This difference is rooted in the bond dissociation energies of the carbon-halogen bonds, which follows the general trend: C-I > C-Br > C-Cl. Consequently, the C-Br bond is more readily cleaved during the oxidative addition step of the catalytic cycle, which is often the rate-determining step.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. Due to the higher reactivity of the C-Br bond, this compound is expected to undergo Suzuki-Miyaura coupling under milder conditions and with higher efficiency compared to its chloro counterpart.
| Parameter | This compound (Representative) | 5-Chloro-2,4-difluoroaniline (Representative) |
| Reaction | Coupling with Phenylboronic Acid | Coupling with Phenylboronic Acid |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos |
| Base | K₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | Toluene/H₂O |
| Temperature | 80-90 °C | 100-110 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Typical Yield | High | Moderate to High |
Experimental Protocol: Representative Suzuki-Miyaura Coupling
For this compound: To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a 4:1 mixture of dioxane and water (5 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed and heated to 90 °C for 6 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
For 5-Chloro-2,4-difluoroaniline: To a solution of 5-Chloro-2,4-difluoroaniline (1.0 mmol) and phenylboronic acid (1.5 mmol) in a 10:1 mixture of toluene and water (5.5 mL) is added K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol). The mixture is degassed and heated to 110 °C for 18 hours. After cooling, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the greater reactivity of the C-Br bond allows for the amination of this compound to proceed under more facile conditions. Achieving high yields with 5-Chloro-2,4-difluoroaniline often necessitates the use of more specialized and electron-rich phosphine ligands and higher temperatures.
| Parameter | This compound (Representative) | 5-Chloro-2,4-difluoroaniline (Representative) |
| Reaction | Coupling with Morpholine | Coupling with Morpholine |
| Catalyst | Pd₂(dba)₃ / BINAP | Pd(OAc)₂ / XPhos |
| Base | NaOtBu | Cs₂CO₃ |
| Solvent | Toluene | Dioxane |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 8-16 hours | 18-36 hours |
| Typical Yield | High | Moderate to High |
Experimental Protocol: Representative Buchwald-Hartwig Amination
For this compound: A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and BINAP (0.03 mmol) in toluene (5 mL) is degassed and heated to 100 °C for 12 hours in a sealed tube. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
For 5-Chloro-2,4-difluoroaniline: A mixture of 5-Chloro-2,4-difluoroaniline (1.0 mmol), morpholine (1.5 mmol), Cs₂CO₃ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol) in dioxane (5 mL) is degassed and heated to 110 °C for 24 hours in a sealed tube. After cooling, the reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Diagram of the Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend remains consistent, with this compound reacting more readily than 5-Chloro-2,4-difluoroaniline. Copper(I) is often used as a co-catalyst in these reactions.
| Parameter | This compound (Representative) | 5-Chloro-2,4-difluoroaniline (Representative) |
| Reaction | Coupling with Phenylacetylene | Coupling with Phenylacetylene |
| Catalyst | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₄ / CuI |
| Base | Et₃N | K₂CO₃ |
| Solvent | THF | DMF |
| Temperature | 50-65 °C | 80-100 °C |
| Reaction Time | 4-8 hours | 12-24 hours |
| Typical Yield | High | Moderate |
Experimental Protocol: Representative Sonogashira Coupling
For this compound: To a solution of this compound (1.0 mmol) in THF (10 mL) are added phenylacetylene (1.2 mmol), Et₃N (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol). The mixture is stirred at 60 °C for 6 hours under an inert atmosphere. The reaction is then quenched with aqueous NH₄Cl, and the product is extracted with ethyl acetate. The organic layer is washed, dried, and concentrated, and the residue is purified by chromatography.
For 5-Chloro-2,4-difluoroaniline: To a solution of 5-Chloro-2,4-difluoroaniline (1.0 mmol) in DMF (10 mL) are added phenylacetylene (1.5 mmol), K₂CO₃ (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and CuI (0.1 mmol). The mixture is stirred at 90 °C for 18 hours under an inert atmosphere. The reaction is then quenched with water, and the product is extracted with diethyl ether. The organic layer is washed, dried, and concentrated, and the residue is purified by chromatography.
Diagram of Reactivity Comparison
Caption: Reactivity relationship between the bromo and chloro analogues.
Applications in Drug Synthesis
The choice of halogenated aniline can be critical in the synthesis of active pharmaceutical ingredients (APIs). This compound is a known key intermediate in the synthesis of several important drugs.
-
Lapatinib: An oral dual tyrosine kinase inhibitor used in the treatment of breast cancer. The synthesis of lapatinib often involves a Suzuki coupling reaction where a more reactive halogen (iodine or bromine) is preferred on the quinazoline core to ensure high coupling efficiency.[7][8] While theoretically possible, the use of a chloro-analogue would likely require more forcing conditions and result in lower yields, making it less favorable for large-scale production.
-
Cariprazine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder. While this compound is cited as a potential intermediate, the core synthetic routes for cariprazine often involve the construction of the piperazine moiety through other means, with less reliance on a key cross-coupling step involving this specific aniline.
Conclusion and Recommendations
For researchers and drug development professionals, the choice between this compound and 5-Chloro-2,4-difluoroaniline should be guided by the specific requirements of the synthetic route.
This compound is the preferred reagent when:
-
High reactivity is paramount: It allows for milder reaction conditions, shorter reaction times, and often results in higher yields in palladium-catalyzed cross-coupling reactions.
-
Substrate sensitivity is a concern: The milder conditions required can be beneficial when working with sensitive functional groups.
-
Rapid proof-of-concept is needed: The higher success rate of reactions can accelerate the synthesis of target molecules in early-stage research.
5-Chloro-2,4-difluoroaniline may be considered when:
-
Cost is a primary driver: Chloro-aromatics are generally more cost-effective than their bromo-counterparts.
-
Process optimization for large-scale synthesis is feasible: The initial challenges of lower reactivity can be overcome through careful optimization of catalysts, ligands, and reaction conditions, potentially leading to a more economical manufacturing process.
-
Selective reactivity is desired: In molecules containing both bromine and chlorine, the bromine can be selectively reacted first, leaving the chlorine for a subsequent transformation.
References
- 1. 5-溴-2,4-二氟苯胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Chloro-2,4-difluoroaniline | C6H4ClF2N | CID 24820301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Chloro-2,4-Difluoroaniline CAS#: 348-65-2 [m.chemicalbook.com]
- 4. This compound | CAS#:452-92-6 | Chemsrc [chemsrc.com]
- 5. This compound | 452-92-6 [amp.chemicalbook.com]
- 6. This compound | 452-92-6 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 5-Chloro-2,4-difluoroaniline | CAS#:348-65-2 | Chemsrc [chemsrc.com]
A Comparative Guide to Alternative Building Blocks for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
The landscape of kinase inhibitor development is in a constant state of evolution, driven by the need for greater potency, selectivity, and the ability to overcome drug resistance. While traditional heterocyclic scaffolds have been the bedrock of kinase inhibitor design for decades, the exploration of alternative building blocks is paving the way for a new generation of therapeutics. This guide provides an objective comparison of these novel approaches with traditional strategies, supported by experimental data, detailed protocols, and visual workflows to inform and guide researchers in this dynamic field.
The Kinase Signaling Pathway: A Primer
Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins, a fundamental mechanism that regulates a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Kinase inhibitors typically function by blocking the ATP-binding site, thereby preventing the transfer of a phosphate group to the substrate protein.
A Comparative Analysis of Alternative Building Blocks
The quest for improved kinase inhibitors has led to the exploration of several innovative strategies that move beyond traditional scaffolds. Here, we compare some of the most promising alternative building blocks to their conventional counterparts.
Macrocycles vs. Acyclic Precursors
Macrocyclization, the process of linking two ends of a linear molecule to form a cyclic compound, has emerged as a powerful strategy to enhance the properties of kinase inhibitors. By constraining the conformation of the molecule, macrocyclization can lead to increased potency, improved selectivity, and better pharmacokinetic profiles.
| Compound | Type | Target Kinase | IC50 (nM) | Reference |
| 18 | Acyclic | PI3Kδ | 20 | [1] |
| 20 | Macrocyclic | PI3Kδ | 16 | [1] |
| 21 | Acyclic | Pim-1 | 1.7 | [1] |
| 22 | Macrocyclic | Pim-1 | 35.13 | [1] |
Key Observations:
-
In the case of the PI3Kδ inhibitors, macrocyclization resulted in a modest improvement in potency (Compound 20 vs. 18 ).[1]
-
Conversely, for the Pim-1 inhibitors, the acyclic precursor (21 ) was significantly more potent than its macrocyclic counterpart (22 ), highlighting that macrocyclization is not universally beneficial and its success is target-dependent.[1]
Covalent vs. Non-Covalent Inhibitors
Covalent inhibitors form a permanent bond with a specific amino acid residue, typically a cysteine, in the kinase active site. This irreversible binding can lead to prolonged target engagement and increased potency, and can be particularly effective in overcoming resistance mutations. The key building block for a covalent inhibitor is the "warhead," an electrophilic group that reacts with the nucleophilic amino acid residue.
| Inhibitor | Type | Target | Ki (nM) | kinact/Ki (M⁻¹s⁻¹) | Reference |
| Gefitinib | Non-Covalent (Reversible) | EGFR | - | - | [2] |
| Afatinib | Covalent (Irreversible) | EGFR | 0.4-0.7 | 10⁵ - 10⁷ | [2][3] |
| WZ4002 | Covalent (Irreversible) | EGFR L858R/T790M | 13 | 10⁵ - 10⁷ | [3] |
| Osimertinib | Covalent (Irreversible) | EGFR L858R/T790M | <1 | 10⁵ - 10⁷ | [3] |
Key Observations:
-
Covalent inhibitors like afatinib, WZ4002, and osimertinib exhibit high potency, often with low nanomolar Ki values and very high inactivation efficiency (kinact/Ki).[3]
-
The development of third-generation covalent inhibitors, such as osimertinib, has been crucial in overcoming the T790M resistance mutation in EGFR, a common issue with first-generation non-covalent inhibitors like gefitinib.[2]
Fragment-Based Drug Discovery (FBDD)
FBDD is a powerful approach that starts with the identification of small, low-molecular-weight fragments that bind weakly to the target kinase. These fragments are then grown or linked together to create a more potent lead compound. This bottom-up approach allows for a more efficient exploration of chemical space and can lead to inhibitors with novel scaffolds and improved physicochemical properties.
A prominent example of a successful FBDD-derived kinase inhibitor is Vemurafenib , a potent inhibitor of the BRAF V600E mutant kinase. The discovery process began with the identification of a 7-azaindole scaffold as a starting fragment.
| Compound | Approach | Target | IC50 (nM) | Key Feature | Reference |
| Vemurafenib (PLX4032) | FBDD | BRAF V600E | 31 | High selectivity for mutant BRAF |
Bioisosteric Replacement and Scaffold Hopping
Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. Scaffold hopping is a more drastic form of bioisosteric replacement where the core structure (scaffold) of the molecule is replaced with a different one while maintaining the key pharmacophoric interactions.
A notable example is the development of pyrazolo[3,4-d]pyrimidine-based EGFR inhibitors as a bioisosteric replacement for the quinazoline scaffold found in first-generation inhibitors like gefitinib.[4]
| Scaffold | Inhibitor Example | Target | Key Advantage | Reference |
| Quinazoline | Gefitinib | EGFR | Established scaffold | [4] |
| Pyrazolo[3,4-d]pyrimidine | Various experimental | EGFR | Novel chemical space, potential to overcome resistance | [4] |
Experimental Workflows and Protocols
The discovery and characterization of novel kinase inhibitors involve a multi-step process, from initial screening to cellular activity assessment.
Synthesis of a Traditional Kinase Inhibitor: Imatinib (Gleevec)
The synthesis of Imatinib, a cornerstone in the treatment of chronic myeloid leukemia, provides a benchmark for traditional kinase inhibitor synthesis. A common synthetic route involves the following key steps:
-
Condensation: N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine is condensed with 4-(4-methylpiperazinomethyl)benzoyl chloride.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like isopropyl alcohol in the presence of a base such as potassium carbonate.
-
Purification: The resulting Imatinib base is then purified, often through recrystallization, to yield the final product with high purity.
Representative Biochemical Assay Protocol: TR-FRET Kinase Assay
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are widely used for the high-throughput screening of kinase inhibitors.
Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. A terbium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur.
General Protocol:
-
Reaction Setup: In a microplate, combine the kinase, the fluorescently labeled substrate, and the test compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA and then add the terbium-labeled antibody.
-
Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader.
Representative Cell-Based Assay Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture by quantifying the amount of ATP, which is an indicator of metabolically active cells.
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that generates a luminescent signal in the presence of ATP. The intensity of the light is directly proportional to the amount of ATP and, therefore, the number of viable cells.
General Protocol:
-
Cell Plating: Seed cells in an opaque-walled multiwell plate and treat with the kinase inhibitor at various concentrations.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours).
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells.
-
Lysis and Signal Stabilization: Mix to induce cell lysis and incubate at room temperature to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
Logic for Selecting Alternative Building Blocks
The choice of which alternative building block strategy to pursue depends on the specific goals of the drug discovery program.
Conclusion
The development of kinase inhibitors has moved beyond a singular reliance on traditional heterocyclic scaffolds. Alternative building blocks, including macrocycles, covalent warheads, fragments, and novel scaffolds discovered through bioisosteric replacement and scaffold hopping, offer exciting avenues to address the persistent challenges of potency, selectivity, and drug resistance. This guide has provided a comparative overview of these strategies, supported by experimental data and detailed protocols. By understanding the advantages and limitations of each approach, researchers can make more informed decisions in the design and synthesis of the next generation of innovative kinase inhibitors.
References
A Spectroscopic Showdown: Differentiating the Six Isomers of Difluoroaniline
A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoroaniline. This guide provides a detailed analysis of their spectral data across various techniques, enabling clear differentiation and characterization.
The six isomers of difluoroaniline, each with a unique arrangement of fluorine atoms on the aniline ring, present a classic challenge in chemical analysis. While sharing the same molecular formula and weight, their distinct structural differences are readily elucidated through a multi-platform spectroscopic approach. This guide offers a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, providing a valuable resource for their unambiguous identification.
Spectroscopic Data Comparison
The following tables summarize the key quantitative spectroscopic data for the six difluoroaniline isomers. These values are compiled from various spectral databases and literature sources, providing a direct comparison of their characteristic signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for distinguishing between the difluoroaniline isomers due to the sensitivity of chemical shifts and coupling constants to the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| 2,3-Difluoroaniline | Data not readily available in searched literature. |
| 2,4-Difluoroaniline | ~6.8-7.0 (m, 1H), ~6.6-6.8 (m, 2H), ~3.7 (br s, 2H, NH₂) |
| 2,5-Difluoroaniline | ~6.88 (m, 1H), ~6.45 (m, 1H), ~6.34 (m, 1H), ~3.82 (br s, 2H, NH₂)[1] |
| 2,6-Difluoroaniline | ~6.78 (m, 1H), ~6.58 (m, 2H), ~3.73 (br s, 2H, NH₂)[2] |
| 3,4-Difluoroaniline | Data not readily available in searched literature. |
| 3,5-Difluoroaniline | ~6.15-6.21 (m, 3H), ~3.87 (br s, 2H, NH₂)[3] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| 2,3-Difluoroaniline | Data not readily available in searched literature. |
| 2,4-Difluoroaniline | Data not readily available in searched literature. |
| 2,5-Difluoroaniline | ~158.3 (d, J=235 Hz), ~142.6 (d, J=2 Hz), ~116.1 (d, J=8 Hz), ~115.7 (d, J=22 Hz) |
| 2,6-Difluoroaniline | ~152.9, 150.6, 134.6, 124.5, 124.3, 118.7, 118.6, 117.0, 115.4 |
| 3,4-Difluoroaniline | Data not readily available in searched literature. |
| 3,5-Difluoroaniline | ~164.5 (dd, J=243, 13 Hz), ~149.3 (t, J=14 Hz), ~103.0 (dd, J=26, 3 Hz), ~96.8 (t, J=26 Hz) |
Table 3: ¹⁹F NMR Spectroscopic Data (CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| 2,3-Difluoroaniline | Data not readily available in searched literature. |
| 2,4-Difluoroaniline | Data not readily available in searched literature. |
| 2,5-Difluoroaniline | Data not readily available in searched literature. |
| 2,6-Difluoroaniline | Data for a derivative, 2,6-Difluoro-4-hydroxyaniline, shows a signal.[4] |
| 3,4-Difluoroaniline | Data not readily available in searched literature. |
| 3,5-Difluoroaniline | ~ -109.6 |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecules. The characteristic N-H stretching and bending vibrations of the primary amine, as well as the C-F stretching frequencies, are key diagnostic features.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Isomer | N-H Stretch | C-N Stretch | C-F Stretch |
| 2,3-Difluoroaniline | Data not readily available in searched literature. | Data not readily available in searched literature. | Data not readily available in searched literature. |
| 2,4-Difluoroaniline | ~3400, ~3300 | ~1300 | ~1200, ~1100 |
| 2,5-Difluoroaniline | ~3480, ~3390 | ~1320 | ~1210, ~1150 |
| 2,6-Difluoroaniline | ~3485, ~3395[5] | ~1310 | ~1230, ~1030 |
| 3,4-Difluoroaniline | ~3420, ~3330 | ~1315 | ~1270, ~1170 |
| 3,5-Difluoroaniline | ~3480, ~3390[6] | ~1330 | ~1120 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals information about the electronic transitions within the aromatic system. The position of the maximum absorbance (λmax) is influenced by the substitution pattern of the fluorine atoms.
Table 5: UV-Vis Absorption Maxima (λmax)
| Isomer | λmax (nm) in Ethanol |
| 2,3-Difluoroaniline | Data not readily available in searched literature. |
| 2,4-Difluoroaniline | ~240, 295 |
| 2,5-Difluoroaniline | ~245, 300 |
| 2,6-Difluoroaniline | ~235, 290 |
| 3,4-Difluoroaniline | ~242, 298 |
| 3,5-Difluoroaniline | ~238, 292 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the isomers. While all isomers have the same molecular ion peak (m/z = 129), their fragmentation patterns can differ based on the stability of the resulting fragments.
Table 6: Key Mass Spectrometry Fragmentation Data
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| 2,3-Difluoroaniline | 129 | Data not readily available in searched literature. |
| 2,4-Difluoroaniline | 129 | 110, 102, 83 |
| 2,5-Difluoroaniline | 129 | 110, 101, 82 |
| 2,6-Difluoroaniline | 129[7] | 110, 109, 82[7] |
| 3,4-Difluoroaniline | 129 | 110, 102, 83 |
| 3,5-Difluoroaniline | 129[3] | 110, 101, 82[3] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and comparable spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the difluoroaniline isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. Process the data with a line broadening of 0.3 Hz.
-
¹³C NMR: Acquire proton-decoupled spectra. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹⁹F NMR: Acquire proton-decoupled spectra. Use a fluorine-free probe and an external standard such as trifluorotoluene for referencing.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.[8] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a drop of the neat liquid directly onto the ATR crystal.[9][10]
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect data in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Average at least 16 scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder or clean ATR crystal should be recorded and subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a stock solution of the difluoroaniline isomer in spectroscopic grade ethanol. Dilute the stock solution to a concentration that gives a maximum absorbance reading between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum from 200 to 400 nm. Use the pure solvent as a reference.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile compounds like difluoroanilines, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.[11] Introduce a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane) into the GC.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions in a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Scan a mass range of m/z 40-200 to detect the molecular ion and key fragment ions.
Workflow for Spectroscopic Comparison
The logical flow for the spectroscopic analysis and comparison of difluoroaniline isomers can be visualized as follows:
This comprehensive spectroscopic guide provides the necessary data and protocols to effectively distinguish between the six isomers of difluoroaniline. By leveraging the unique fingerprints provided by NMR, IR, UV-Vis, and Mass Spectrometry, researchers can confidently identify and characterize these important chemical entities.
References
- 1. 2,5-Difluoroaniline(367-30-6) 1H NMR spectrum [chemicalbook.com]
- 2. 2,6-Difluoroaniline(5509-65-9) 1H NMR spectrum [chemicalbook.com]
- 3. 3,5-Difluoroaniline(372-39-4) 13C NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2,6-Difluoroaniline(5509-65-9) IR Spectrum [m.chemicalbook.com]
- 6. 3,5-Difluoroaniline(372-39-4) IR Spectrum [m.chemicalbook.com]
- 7. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Analytical Methods for Quantifying 5-Bromo-2,4-difluoroaniline
For researchers, scientists, and professionals in drug development, the accurate quantification of key chemical intermediates like 5-Bromo-2,4-difluoroaniline is critical for ensuring the quality, efficacy, and safety of the final product. This guide provides an objective comparison of the primary analytical methods suitable for this purpose: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis, such as routine quality control or trace impurity analysis. While validated methods for halogenated anilines are common, this guide collates data from analogous compounds to present a comparative performance overview.
Data Presentation: A Comparative Look at Analytical Method Performance
The following table summarizes the typical validation parameters for HPLC-UV, LC-MS/MS, and GC-MS methods, based on performance data from structurally similar halogenated and fluorinated aniline compounds. These values provide a benchmark for developing and validating a quantification method for this compound.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 0.1 - 150 µg/mL | 0.94 - 30.26 ng/mL[1][2] | 0.1 - 10 µg/mL (Analyte Dependent) |
| Correlation Coefficient (r²) | ≥ 0.999[3][4] | > 0.99[1] | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.01 - 0.1 µg/mL[3][4] | ~0.19 ng/mL[1][2] | ~0.003 µg/mL (3 ppb)[5] |
| Limit of Quantification (LOQ) | ~0.03 - 0.3 µg/mL[3][4] | ~0.94 ng/mL[1][2] | ~0.01 µg/mL (10 ppb)[5] |
| Accuracy (% Recovery) | 98.0 - 102.0%[3][4] | 92 - 99%[1][2] | 95 - 105% |
| Precision (%RSD) | < 2.0%[4] | < 8.7%[1][2] | < 10% |
| Selectivity | Good; potential interference from co-eluting impurities. | Very High; based on mass-to-charge ratio. | High; based on retention time and mass spectrum. |
| Primary Application | Routine QC, purity assessment, and assay of bulk material. | Trace-level quantification, analysis in complex matrices (e.g., biological fluids), impurity profiling. | Analysis of volatile and semi-volatile impurities; may require derivatization.[4][6] |
Experimental Workflow Visualization
The general workflow for the analytical quantification of this compound, from sample receipt to final data analysis, is depicted below. This process is broadly applicable to all chromatographic techniques discussed.
Caption: General workflow for the quantification of this compound.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These serve as a starting point for method development and validation.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is ideal for routine quality control and purity analysis of this compound. It offers a balance of performance, robustness, and cost-effectiveness.
A. Sample and Standard Preparation:
-
Solvent Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 60:40 v/v).[4] Degas the mobile phase using sonication or vacuum filtration.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least five calibration standards (e.g., 1, 5, 25, 75, 150 µg/mL).
-
Sample Solution (e.g., 100 µg/mL): Accurately weigh a sample of this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
B. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.[3]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). For improved peak shape, a small amount of acid (e.g., 0.1% phosphoric acid) can be added to the aqueous phase.[7]
-
Column Temperature: 30 °C.[4]
-
Detection Wavelength: UV detection at a suitable wavelength, likely around 254 nm for aromatic compounds, or at the absorbance maximum determined by a PDA scan.[3]
-
Injection Volume: 10 µL.[4]
C. Data Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Perform a linear regression on the calibration curve to obtain the equation of the line and a correlation coefficient (r²), which should be ≥ 0.999.[4]
-
Inject the sample solution, integrate the peak area for this compound, and calculate the concentration using the calibration curve.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is preferred for its high sensitivity and selectivity, making it suitable for trace-level quantification or analysis in complex biological matrices.
A. Sample and Standard Preparation:
-
Mobile Phase: Mobile Phase A: Water with 0.05% acetic acid. Mobile Phase B: Acetonitrile with 0.05% acetic acid.[1]
-
Standard and Sample Preparation: Prepare stock, working standard, and sample solutions as described for the HPLC-UV method, but at much lower concentrations (e.g., in the ng/mL range) using the mobile phase as the diluent.
B. LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[1]
-
Mobile Phase: A gradient elution may be used for optimal separation. For example: start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 20 µL.[1]
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[3]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: The precursor ion will be the protonated molecule [M+H]⁺. The specific product ions and collision energies must be determined by infusing a standard solution of this compound.
-
C. Data Analysis:
-
Generate a calibration curve using the prepared standards.
-
Analyze the samples and quantify the analyte concentration based on the peak area of the specific MRM transition.
Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying and quantifying volatile impurities. Derivatization may be required to improve the volatility of this compound.
A. Sample and Standard Preparation:
-
Solvent: Use a high-purity volatile solvent such as dichloromethane or acetone.[9]
-
Standard and Sample Solutions: Prepare stock and working solutions in the chosen solvent at concentrations suitable for GC analysis (e.g., in the µg/mL range).
-
(Optional) Derivatization: To increase volatility and improve peak shape, the aniline group can be derivatized (e.g., by acylation).
B. GC-MS Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m, 0.25 mm ID column with a 5% phenyl polydimethylsiloxane stationary phase.[9]
-
Injector Temperature: 250 °C.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Scan mode (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) mode for quantification, monitoring the molecular ion and key fragment ions.
-
C. Data Analysis:
-
Confirm the identity of the analyte by comparing its retention time and mass spectrum to that of a reference standard.
-
For quantification, create a calibration curve by plotting the peak area from the SIM chromatogram against concentration. Calculate the sample concentration from this curve.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Identification of 2-bromo-3,4,5,6-tetrachloroaniline and its quantification in the color additives D&C Red Nos. 27 and 28 (phloxine B) using solid-phase microextraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2-Bromo-4,6-Difluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Characterization of 5-Bromo-2,4-difluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
5-Bromo-2,4-difluoroaniline is a key building block in the synthesis of various high-value chemical compounds, particularly in the pharmaceutical and agrochemical industries.[1] Its unique structure, featuring a reactive amine group and strategically placed halogen atoms, allows for a diverse range of chemical modifications, leading to a wide array of derivatives.[1][2] This guide provides a comparative overview of the characterization of several classes of these derivatives, supported by experimental data and detailed protocols.
The precise characterization of these synthesized compounds is crucial for confirming their identity, purity, and suitability for their intended applications. A combination of spectroscopic and analytical techniques is typically employed to achieve a comprehensive structural and purity profile.
Comparative Data of this compound and its Derivatives
The following table summarizes key characterization data for the parent compound and two common classes of its derivatives: N-acylated and sulfonamide derivatives. This data is essential for researchers to compare the physical and spectroscopic properties of these compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | C₆H₄BrF₂N | 208.00 | 25-29 | 7.21 (t, 1H), 6.85 (t, 1H), 4.05 (s, 2H, -NH₂) | 148.2 (d), 145.8 (d), 118.9 (d), 110.1 (d), 105.9 (d), 104.2 (d) |
| N-(5-bromo-2,4-difluorophenyl)acetamide | C₈H₆BrF₂NO | 266.04 | 128-132 | 8.2 (s, 1H, -NH), 7.8 (t, 1H), 7.1 (t, 1H), 2.2 (s, 3H, -CH₃) | 168.5, 155.1 (dd), 151.2 (dd), 125.9 (dd), 118.2 (dd), 111.9 (dd), 107.4 (dd), 24.6 |
| N-(5-bromo-2,4-difluorophenyl)benzenesulfonamide | C₁₂H₈BrF₂NO₂S | 364.17 | 145-149 | 10.5 (s, 1H, -NH), 7.8-7.5 (m, 7H, Ar-H) | 152.3 (dd), 148.5 (dd), 139.2, 133.1, 129.2, 127.0, 124.5 (dd), 117.9 (dd), 112.5 (dd), 108.1 (dd) |
Note: NMR data is representative and can vary based on the solvent and spectrometer frequency. "d" indicates a doublet and "dd" indicates a doublet of doublets, arising from fluorine-carbon coupling.
Synthetic Pathways and Characterization Workflow
The synthesis of derivatives from this compound typically involves the reaction of the aniline's amino group. The following diagrams illustrate the general synthetic routes and a standard workflow for the characterization of a newly synthesized derivative.
Caption: Synthetic routes from this compound.
Caption: Workflow for new derivative characterization.
Experimental Protocols
Detailed and accurate experimental protocols are fundamental for reproducible research. The following are generalized procedures for the synthesis and characterization of this compound derivatives.
General Synthesis of N-Acyl Derivatives
N-acylation of this compound can be achieved by reacting it with an appropriate acylating agent.[3]
-
Reaction Setup: Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a base, such as triethylamine or pyridine, to the solution to act as an acid scavenger.
-
Addition of Acylating Agent: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the cooled reaction mixture (typically 0 °C).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
General Synthesis of Sulfonamide Derivatives
The synthesis of sulfonamides involves the reaction of this compound with a sulfonyl chloride.[4][5]
-
Reaction Setup: In a procedure similar to N-acylation, dissolve this compound in a suitable solvent in the presence of a base.[6]
-
Addition of Sulfonyl Chloride: Slowly add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) to the reaction mixture at a controlled temperature.[7]
-
Reaction and Monitoring: Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Workup and Purification: After the reaction is complete, perform an aqueous workup to remove the base and any water-soluble byproducts. Extract the product with an organic solvent, dry, and concentrate. Purify the resulting sulfonamide by recrystallization or column chromatography.
Characterization Methods
A multi-technique approach is essential for the unambiguous characterization of the synthesized derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the molecular structure.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A 300-600 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Number of Scans: 16-64
-
Relaxation Delay: 1-5 s
-
-
¹³C NMR Parameters:
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2 s
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard.
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information from fragmentation patterns.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) in a solvent like methanol or acetonitrile. Adding a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.
-
Instrumentation: Electrospray ionization mass spectrometer (ESI-MS), often coupled with liquid chromatography (LC-MS).
-
Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For further structural confirmation, tandem MS (MS/MS) can be performed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the synthesized compound.
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of about 0.1-1 mg/mL and filter through a 0.45 µm syringe filter.
-
Instrumentation and Conditions:
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the compound absorbs.
-
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. psecommunity.org [psecommunity.org]
- 4. Sulfonamide derivatives: Synthesis and applications | International Journal of Frontiers in Chemistry and Pharmacy Research [frontiersrj.com]
- 5. frontiersrj.com [frontiersrj.com]
- 6. impactfactor.org [impactfactor.org]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of the Biological Activities of Compounds Derived from 5-Bromo-2,4-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anticancer, antimicrobial, and anti-inflammatory potential of novel compounds synthesized from 5-Bromo-2,4-difluoroaniline.
This compound serves as a versatile starting material in the synthesis of a diverse range of heterocyclic compounds with significant biological activities. Its unique substitution pattern provides a scaffold for the development of potent anticancer, antimicrobial, and anti-inflammatory agents. This guide offers a comparative analysis of the biological performance of quinazoline, pyrimidine, triazole, and Schiff base derivatives of this compound, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: Targeting Key Signaling Pathways
Compounds derived from this compound have shown significant promise as anticancer agents, primarily through the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the EGFR and HER2 pathways.
Quantitative Data for Anticancer Activity
| Compound Class | Derivative | Target Cell Line | IC50 (µM) | Reference |
| Quinazolines | 4-Anilinoquinazoline Derivative | A549 (Lung Cancer) | 0.56 | [1] |
| 4-Anilinoquinazoline Derivative | PC-3 (Prostate Cancer) | 2.46 | [1] | |
| 4-Anilinoquinazoline Derivative | HepG2 (Liver Cancer) | 2.21 | [1] | |
| Pyrimidines | Dianilinopyrimidine Derivative | A549 (Lung Cancer) | 0.56 | [1] |
| Thiazolo[4,5-d]pyrimidine Derivative | C32 (Melanoma) | 24.4 | [2] | |
| Thiazolo[4,5-d]pyrimidine Derivative | A375 (Melanoma) | 25.4 | [2] |
Signaling Pathway
The anticancer activity of many quinazoline and pyrimidine derivatives synthesized from this compound can be attributed to their ability to inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases. This inhibition blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell proliferation, survival, and metastasis.[3][4][5][6][7]
Antimicrobial Activity: Disrupting Bacterial Cell Wall Synthesis
Derivatives of this compound, particularly those incorporating a triazole moiety, have demonstrated notable antimicrobial activity against a range of bacterial strains.
Quantitative Data for Antimicrobial Activity
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| Triazoles | 4-Amino-1,2,4-triazole Derivative | E. coli | 5 | [8] |
| 4-Amino-1,2,4-triazole Derivative | B. subtilis | 5 | [8] | |
| 4-Amino-1,2,4-triazole Derivative | P. aeruginosa | 5 | [8] | |
| Clinafloxacin-triazole Hybrid | MRSA | 0.25 | [8] |
Signaling Pathway
The antibacterial action of these compounds is often linked to the disruption of essential bacterial processes, such as cell wall synthesis. The bacterial cell wall, composed of peptidoglycan, is a critical structure for bacterial survival, and its synthesis pathway presents an attractive target for antimicrobial agents.
Anti-inflammatory Activity: Modulating the NF-κB Pathway
Schiff base derivatives of this compound have emerged as potential anti-inflammatory agents. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.
Quantitative Data for Anti-inflammatory Activity
| Compound Class | Derivative | Assay | % Inhibition | Reference |
| Schiff Bases | Coumarin Schiff Base | Protein Denaturation | > Ibuprofen | [9] |
| Aminoquinoline Schiff Base | ROS Production | IC50: 1.4 - 2.7 µg/mL | [10] |
Signaling Pathway
The NF-κB signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli, it translocates to the nucleus and induces the expression of various inflammatory mediators. Certain Schiff base compounds can inhibit this pathway, thereby reducing the inflammatory response.[11][12][13][14][15]
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to facilitate the replication and validation of the presented data.
Anticancer Activity: MTT Assay
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity: Broth Microdilution Method
Protocol:
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with a standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
Protocol:
-
Compound Administration: Administer the test compound or vehicle (control) to experimental animals (e.g., rats) orally or intraperitoneally.
-
Induction of Edema: After a specific time, inject a solution of carrageenan into the sub-plantar region of the right hind paw to induce inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ErbB/HER Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. HER2/EGFR Signaling Pathway in Breast Cancer | BioRender Science Templates [biorender.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. purformhealth.com [purformhealth.com]
- 13. researchgate.net [researchgate.net]
- 14. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 15. NF-κB - Wikipedia [en.wikipedia.org]
The Tipping Point: A Cost-Benefit Analysis of 5-Bromo-2,4-difluoroaniline in Large-Scale Synthesis
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that reverberates through the entire manufacturing process. This guide provides a comprehensive cost-benefit analysis of utilizing 5-Bromo-2,4-difluoroaniline, a key intermediate in the synthesis of prominent pharmaceuticals, and compares it with viable alternatives for the large-scale production of the anticancer drug lapatinib and the antipsychotic cariprazine.
This compound has established itself as a valuable building block in the pharmaceutical industry, primarily owing to its role in the synthesis of complex active pharmaceutical ingredients (APIs).[1] Its unique substitution pattern allows for strategic bond formations, making it an attractive choice for medicinal chemists. However, the economic and process efficiencies of employing this reagent on an industrial scale warrant a thorough examination, especially when compared to alternative synthetic strategies.
I. The Role of this compound in Drug Synthesis
This versatile intermediate is a crucial component in the manufacturing of at least two significant drugs:
-
Lapatinib: An oral dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.
-
Cariprazine: An atypical antipsychotic used to treat schizophrenia and bipolar disorder.[2]
The synthesis of these drugs often involves the coupling of this compound with other complex molecules. A common synthetic approach for this compound itself is the direct bromination of 2,4-difluoroaniline.[2]
II. Comparative Analysis: Synthesis of Lapatinib
In the large-scale synthesis of lapatinib, a notable alternative to using a this compound-derived component is the utilization of 4-Chloro-6-iodoquinazoline . This presents a different synthetic approach where the quinazoline core is pre-functionalized, awaiting coupling with the aniline portion of the molecule.
Below is a comparative analysis of the two routes:
Table 1: Comparison of Synthetic Routes for Lapatinib
| Parameter | Route A: Utilizing this compound Precursor | Route B: Utilizing 4-Chloro-6-iodoquinazoline |
| Key Starting Materials | 2,4-Difluoroaniline, Bromine | 6-Iodoquinazolin-4-ol, Thionyl Chloride/Oxalyl Chloride |
| Overall Yield (indicative) | Variable, dependent on bromination efficiency | High (99% reported for chlorination step)[3] |
| Raw Material Cost | Moderate to High | Potentially higher initial cost for iodo-compound |
| Process Complexity | Includes bromination step, which requires careful handling of bromine and management of by-products. | Involves chlorination of the quinazolinone, which can be achieved with high efficiency.[3] |
| Safety & Environment | Bromination involves hazardous materials and generates acidic waste streams that require neutralization and disposal. | Use of thionyl chloride or oxalyl chloride also requires stringent safety measures. |
| Scalability | Bromination reactions are well-established on an industrial scale, but require specialized equipment for handling corrosive materials. | Chlorination and subsequent coupling reactions are generally scalable. |
Experimental Protocol: Synthesis of 4-Chloro-6-iodoquinazoline (Lab Scale)
This protocol outlines a common laboratory-scale synthesis. Industrial-scale processes would involve significant optimization of reaction conditions and equipment.
Method 1: Using Thionyl Chloride [3]
-
To a solution of 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in thionyl chloride (10 mL), slowly add dimethylformamide (DMF) (0.5 mL).
-
Heat the mixture to reflux and maintain for 4.5 hours.
-
Cool the reaction to room temperature and evaporate to dryness under reduced pressure.
-
The residue is dissolved in dichloromethane (DCM) (20 mL) and toluene (50 mL) is added.
-
The mixture is again evaporated to dryness to remove residual thionyl chloride, yielding the product as a brown solid (5.2 g, 99% yield).[3]
Method 2: Using Oxalyl Chloride [3]
-
To a cooled (ice-water bath) solution of anhydrous DMF (3.20 mL) in 1,2-dichloroethane (DCE) (10 mL) under a nitrogen atmosphere, slowly add a solution of oxalyl chloride (5.2 mL) in DCE (60 mmol).
-
After the addition, remove the cold bath and stir at room temperature for 5 minutes.
-
Add 6-iodoquinazolin-4-ol (5.0 g, 18 mmol) in portions under a nitrogen flow and heat the mixture to reflux for 4.5 hours.
-
After cooling, the reaction mixture is poured into an ice-water mixture and extracted with DCM.
-
The combined organic extracts are dried and concentrated to yield the product (5.2 g, 99% yield).[3]
Logical Workflow for Lapatinib Synthesis Alternatives
References
Safety Operating Guide
Proper Disposal of 5-Bromo-2,4-difluoroaniline: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemicals like 5-Bromo-2,4-difluoroaniline are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.
1. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as an acute toxic substance and requires careful handling.
Recommended Personal Protective Equipment (PPE): [1]
-
Eye Protection: Eyeshields or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Respiratory Protection: Type P2 (EN 143) respirator cartridges are recommended.
-
Body Protection: Protective clothing to prevent skin contact.
Always work in a well-ventilated area, such as a fume hood, when handling this compound.[2][3] Avoid inhaling dust, fumes, or vapors.[2][3] Do not eat, drink, or smoke when using this chemical.[3]
2. Spill and Contamination Management
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.
-
Small Spills: Carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled, and closed container for disposal.[2][4]
-
Large Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.[3] Collect the material and place it in a designated, sealed container for disposal.
-
Decontamination: Clean the affected area thoroughly. Wash hands and any exposed skin after handling.[2] Contaminated clothing should be removed and washed before reuse.[3]
3. Chemical Properties and Hazard Information
Understanding the chemical's properties is crucial for safe handling and disposal.
| Property | Value |
| CAS Number | 452-92-6[1] |
| Molecular Formula | BrC₆H₂(F)₂NH₂[1] |
| Molecular Weight | 208.00 g/mol [1] |
| Form | Solid[1] |
| Melting Point | 25-29 °C[1][5] |
| Flash Point | >110 °C (>230 °F) - closed cup[1] |
| Storage Temperature | 2-8°C[1] |
Hazard Classifications:
-
Acute Toxicity, Oral (Category 3)[1]
-
GHS Pictogram: GHS06 (Skull and Crossbones)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H301 (Toxic if swallowed)[1]
4. Step-by-Step Disposal Procedure
Waste containing this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[4]
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in its original container if possible, or a clearly labeled, compatible container.
-
Containerization: Ensure the waste container is tightly sealed and stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]
-
Labeling: Clearly label the waste container with the chemical name ("this compound"), the associated hazards (e.g., "Toxic"), and the date of accumulation.
-
Professional Disposal: Arrange for the collection and disposal of the chemical waste through a licensed and approved waste disposal company.[4] Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
Documentation: Maintain records of the disposal, including the date, quantity, and the name of the disposal company, as required by your institution's and local regulations.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Bromo-2,4-difluoroaniline
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling 5-Bromo-2,4-difluoroaniline, including detailed operational and disposal plans. By adhering to these procedures, you can minimize risks and maintain a secure workspace.
Chemical and Physical Properties
A thorough understanding of the substance's properties is the first step in safe handling. Key quantitative data for this compound is summarized below.
| Property | Value | Reference |
| CAS Number | 452-92-6 | [1] |
| Molecular Formula | BrC₆H₂(F)₂NH₂ | [1] |
| Molecular Weight | 208.00 g/mol | [1] |
| Form | Solid | [1] |
| Melting Point | 25-29°C | [2] |
| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |
| Storage Temperature | 2-8°C | [1] |
Hazard Identification and Classification
This compound is classified as acutely toxic if swallowed.[1] It is crucial to be aware of its hazard classification to implement the appropriate safety measures.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | GHS06 | Danger | H301: Toxic if swallowed |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to prevent exposure and ensure safety. The following step-by-step protocol outlines the essential procedures for working with this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit specifically designed for solid chemical spills available in the immediate work area.
Personal Protective Equipment (PPE)
The correct selection and use of PPE is your primary defense against chemical exposure.[3] The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. |
| Eye and Face Protection | Safety glasses with side-shields or safety goggles. A face shield is required when there is a risk of splashing. | To protect eyes from dust particles and splashes.[4] |
| Respiratory Protection | A NIOSH-approved respirator with type P2 (EN 143) cartridges. | To prevent inhalation of the solid particles.[1] |
| Protective Clothing | A lab coat, long pants, and closed-toe shoes. | To protect skin from accidental contact. |
Weighing and Dispensing
-
Don the appropriate PPE before entering the designated handling area.
-
Perform all weighing and dispensing operations within a chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid material. Avoid creating dust.
-
If transferring to a new container, ensure it is properly labeled with the chemical name, concentration, and hazard pictograms.
Post-Handling Procedures
-
Thoroughly clean the work area, including the balance and any contaminated surfaces, with an appropriate solvent and then soap and water.
-
Properly remove and dispose of contaminated gloves in the designated waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | First-Aid and Response Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[5] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material and place it in a sealed, labeled container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection
-
Contaminated Solids: All disposable materials contaminated with this compound, including gloves, weigh boats, and paper towels, should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Unused Chemical: Unwanted or expired this compound should be disposed of in its original container or a compatible, sealed, and labeled waste container. Do not mix with other waste streams.[6]
Labeling
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic").
Storage
-
Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
Final Disposal
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5] All disposal activities must comply with local, state, and federal regulations.
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
